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3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride Documentation Hub

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  • Product: 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
  • CAS: 2172097-29-7

Core Science & Biosynthesis

Foundational

Comparative Technical Guide: 3-Methyl-4-(pyridin-3-yl)aniline vs. 4-(pyridin-3-yl)-2-methylaniline

The following technical guide provides an in-depth analysis of the regioisomers 3-Methyl-4-(pyridin-3-yl)aniline and 4-(pyridin-3-yl)-2-methylaniline . This document is structured to clarify nomenclature ambiguities, det...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the regioisomers 3-Methyl-4-(pyridin-3-yl)aniline and 4-(pyridin-3-yl)-2-methylaniline . This document is structured to clarify nomenclature ambiguities, detail synthetic pathways, and explore their applications in medicinal chemistry, particularly within the kinase inhibitor landscape.[1]

Executive Summary

In the development of small-molecule kinase inhibitors, the precise positioning of substituents on the biaryl scaffold is critical for optimizing binding affinity and selectivity. 3-Methyl-4-(pyridin-3-yl)aniline and 4-(pyridin-3-yl)-2-methylaniline are distinct regioisomers where the methyl group’s position relative to the pyridine ring dictates the molecule's conformational preferences and steric profile.

  • 3-Methyl-4-(pyridin-3-yl)aniline : The methyl group is ortho to the pyridine ring, inducing a significant torsion angle between the phenyl and pyridine rings due to steric clash. This conformation is often exploited to target specific hydrophobic pockets in kinases (e.g., the "gatekeeper" region).

  • 4-(pyridin-3-yl)-2-methylaniline : The methyl group is meta to the pyridine ring (and ortho to the amine), resulting in a more planar biaryl system with different electronic properties and hydrogen-bonding potential at the amine.

This guide delineates the structural, synthetic, and functional differences between these two isomers to prevent common identification errors in drug discovery workflows.

Nomenclature & Identification

The naming of substituted biaryl anilines can be ambiguous due to varying numbering priorities. The table below standardizes the nomenclature for clarity.

Table 1: Chemical Identification & Synonyms
FeatureIsomer A: 3-Methyl-4-(pyridin-3-yl)aniline Isomer B: 4-(pyridin-3-yl)-2-methylaniline
Structure Description Methyl at C3; Pyridine at C4 (Ortho relationship)Methyl at C2; Pyridine at C4 (Meta relationship)
CAS Number 1178779-14-0 (Free base)2172097-29-7 (Dihydrochloride)Not widely listed (Custom Synthesis)
IUPAC Name 3-methyl-4-(pyridin-3-yl)aniline2-methyl-4-(pyridin-3-yl)aniline
Common Synonyms 4-(3-Pyridyl)-3-methylaniline3-Methyl-4-(3-pyridinyl)benzenamine4-(3-Pyridyl)-2-methylaniline4-(3-Pyridinyl)-o-toluidine
SMILES Cc1cc(ccc1N)c2cccnc2Cc1cc(c2cccnc2)ccc1N
Key Distinction High Steric Hindrance : Methyl clashes with pyridine ring.[2][3][4][5]Low Steric Hindrance : Methyl is distant from pyridine.

Structural Analysis & Mechanism

The core difference lies in the atropisomerism potential and torsion angle .

Conformational Landscape
  • Isomer A (3-Methyl) : The methyl group at position 3 forces the pyridine ring out of the plane of the aniline ring. This "twisted" conformation is energetically favorable and mimics the bioactive conformation required for many Type II kinase inhibitors (e.g., Imatinib, Nilotinib analogs) where the biaryl system must navigate a narrow hydrophobic channel.

  • Isomer B (2-Methyl) : The methyl group at position 2 is distal to the biaryl bond. The pyridine and aniline rings can adopt a more coplanar conformation, facilitating

    
    -
    
    
    
    stacking interactions but potentially incurring a higher entropic penalty upon binding if the protein requires a twisted ligand.
Visualization: Structural Logic

The following diagram illustrates the structural relationship and the steric clash in Isomer A.

StructuralComparison cluster_A Isomer A: 3-Methyl-4-(pyridin-3-yl)aniline cluster_B Isomer B: 4-(pyridin-3-yl)-2-methylaniline StructA Aniline Core (NH2 at C1) | C3-Methyl (Ortho to Pyridine) | C4-Pyridine-3-yl StericA High Torsion Angle (>40° twist) StructA->StericA Steric Clash StructB Aniline Core (NH2 at C1) | C2-Methyl (Meta to Pyridine) | C4-Pyridine-3-yl StructA->StructB Regioisomers StericB Low Torsion Angle (Planar capable) StructB->StericB Minimal Clash

Caption: Structural comparison showing the steric impact of methyl positioning on the biaryl torsion angle.

Synthesis Protocols

Both isomers are synthesized via Suzuki-Miyaura Cross-Coupling , but the starting materials differ. The choice of catalyst and solvent is critical to minimize protodeboronation of the pyridine-3-boronic acid.

General Reaction Scheme


Protocol A: Synthesis of 3-Methyl-4-(pyridin-3-yl)aniline
  • Target : Isomer A (CAS 1178779-14-0)

  • Starting Materials :

    • 4-Bromo-3-methylaniline (CAS 6968-24-7)

    • Pyridine-3-boronic acid (CAS 1692-25-7)

Step-by-Step Methodology:

  • Charge : In a 250 mL round-bottom flask, combine 4-Bromo-3-methylaniline (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Solvent : Add 1,4-Dioxane and Water (4:1 ratio). Degas with Nitrogen for 15 minutes.

  • Catalyst : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of Nitrogen.

  • Reflux : Heat to 100°C for 12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup : Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification : Flash column chromatography (DCM:MeOH 95:5).

    • Note: The pyridine nitrogen makes the product basic; adding 1% Triethylamine to the eluent can reduce tailing.

Protocol B: Synthesis of 4-(pyridin-3-yl)-2-methylaniline
  • Target : Isomer B (Custom)

  • Starting Materials :

    • 4-Bromo-2-methylaniline (CAS 583-68-6)

    • Pyridine-3-boronic acid (CAS 1692-25-7)

Methodology Differences:

  • The 4-bromo-2-methylaniline is less sterically hindered at the coupling site (C4) compared to the 3-methyl analog. This reaction typically proceeds faster (6-8 hours).

  • Purification : This isomer is more polar due to the exposed amine. A gradient of 0-10% MeOH in DCM is recommended.

Visualization: Synthetic Workflow

SynthesisWorkflow StartA 4-Bromo-3-methylaniline Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C StartA->Suzuki StartB 4-Bromo-2-methylaniline StartB->Suzuki Boronic Pyridine-3-boronic acid Boronic->Suzuki ProductA 3-Methyl-4-(pyridin-3-yl)aniline (Twisted Biaryl) Suzuki->ProductA Route A ProductB 4-(pyridin-3-yl)-2-methylaniline (Planar Biaryl) Suzuki->ProductB Route B

Caption: Parallel synthetic routes for the two regioisomers using Suzuki coupling.

Applications in Drug Discovery

These anilines serve as "privileged scaffolds" in the design of Type II Kinase Inhibitors .

Mechanism of Action
  • Hinge Binding : The pyridine nitrogen (N1) can act as a hydrogen bond acceptor to the hinge region of the kinase ATP-binding pocket.[1]

  • Hydrophobic Pocket Access : The aniline amine (NH2) is typically derivatized (e.g., to a urea or amide) to extend into the DFG-out hydrophobic pocket.

  • The "Methyl Effect" :

    • Isomer A (3-Methyl) : The methyl group clashes with the pyridine, forcing the rings to twist. This is crucial for fitting into kinases with restricted gatekeeper residues (e.g., T315I in Abl kinase). It mimics the structural role of the methyl group in Nilotinib .

    • Isomer B (2-Methyl) : Used when a more planar conformation is desired or to probe the depth of the solvent-exposed region near the ribose binding site.

Key Data Summary
PropertyIsomer A (3-Methyl)Isomer B (2-Methyl)
Predicted LogP ~2.2~2.1
pKa (Pyridine N) ~5.2~5.3
Primary Use Conformational control (Twist)Electronic tuning / Solubility
Drug Analogs Nilotinib (structural mimic)Sorafenib (distal ring analogs)

References

  • BenchChem. (2025).[1] Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from .

  • PubChem. (2025).[2][5] Compound Summary: 3-Methyl-4-(pyridin-3-yl)aniline (CAS 1178779-14-0).[6] National Library of Medicine. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .

  • BLD Pharm. (2025).[7] Product Analysis: 3-Methyl-4-(pyridin-3-yl)aniline. Retrieved from .

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Pyridyl-Anilines. Retrieved from .

Sources

Exploratory

Biaryl Amine Scaffolds: A Privileged Architecture in Kinase Inhibitor Discovery

Topic: Biaryl Amine Scaffolds for Kinase Inhibitor Drug Discovery Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biaryl Amine Scaffolds for Kinase Inhibitor Drug Discovery Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The biaryl amine motif—defined here as two aromatic systems linked by a nitrogen atom (Ar-NH-Ar') or a biaryl system bearing an amine functionality (Ar-Ar'-NH2)—represents a "privileged structure" in medicinal chemistry.[1] This scaffold is ubiquitous in the kinome, capable of addressing the ATP-binding site's hinge region while simultaneously projecting vectors into the hydrophobic back-pocket (Type II inhibition) or the solvent front (Type I inhibition). This guide provides a technical deep-dive into the rational design, synthetic accessibility, and pharmacological optimization of biaryl amine kinase inhibitors.

Structural Biology & Rational Design

The Pharmacophore

The success of the biaryl amine scaffold stems from its ability to mimic the adenine ring of ATP. The central nitrogen often serves as a critical hydrogen bond donor to the hinge region backbone (e.g., the carbonyl oxygen of the "gatekeeper+1" or "gatekeeper+3" residues).

  • Hinge Binding: The -NH- group acts as a donor. Adjacent heteroatoms (e.g., N in a pyrimidine or pyridine ring) act as acceptors, creating a bidentate interaction.[1]

  • Spacer Function: The biaryl axis provides a rigid or semi-rigid spacer that spans the distance between the adenine pocket and the hydrophobic regions (Selectivity Pocket/DFG motif).

  • Conformational Control: Ortho-substitution on the biaryl rings restricts rotation (atropisomerism), allowing pre-organization of the bioactive conformation to minimize entropy loss upon binding.

Binding Modes: Type I vs. Type II[1][2]
  • Type I (DFG-in): The biaryl amine occupies the adenine pocket. The "tail" extends towards the solvent. Example: Dasatinib (contains a 2-amino-thiazole biaryl motif).[1]

  • Type II (DFG-out): The scaffold extends past the gatekeeper residue into the allosteric pocket created when the DFG motif flips. Biaryl ureas and amides are classic examples here (e.g., Sorafenib , Imatinib ).[1]

Visualization: Pharmacophore Mapping

The following diagram illustrates the canonical binding interactions of a biaryl amine inhibitor within the kinase domain.

KinaseBinding Hinge Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Steric Control) DFG DFG Motif (Asp-Phe-Gly) Inhibitor_Core Biaryl Amine Core (Ar-NH-Ar) Inhibitor_Core->Hinge H-Bond (Donor/Acceptor) Inhibitor_Core->Gatekeeper Van der Waals Solvent_Tail Solubilizing Tail (Piperazine/Morpholine) Inhibitor_Core->Solvent_Tail Linker Hydrophobic_Pocket Back Pocket (Selectivity) Inhibitor_Core->Hydrophobic_Pocket Hydrophobic Interaction Hydrophobic_Pocket->DFG Stabilizes DFG-out (Type II)

Caption: Schematic representation of biaryl amine inhibitor interactions within the ATP-binding cleft.

Synthetic Methodologies

The synthesis of biaryl amines relies heavily on transition-metal-catalyzed cross-coupling reactions. The order of bond formation is critical for yield and regioselectivity.

Strategic Disconnection

Two primary routes exist:

  • C-N Bond Formation (Buchwald-Hartwig): Coupling an aryl amine with an aryl halide.[1]

  • C-C Bond Formation (Suzuki-Miyaura): Coupling an amino-aryl boronic acid with an aryl halide.[1]

Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is optimized for coupling electron-deficient heteroaryl halides (common in kinase cores) with electron-rich anilines.[1]

Reagents:

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.[1]

  • Ligand: Xantphos (for rigidity) or BrettPhos (for challenging substrates).[1]

  • Base: Cs2CO3 (mild) or NaOtBu (strong).[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with Aryl Halide (1.0 eq), Aniline (1.1 eq), Pd2(dba)3 (2-5 mol%), Ligand (4-10 mol%), and Base (1.5-2.0 eq).[1]

  • Solvation: Add anhydrous 1,4-dioxane (0.1–0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Seal and heat to 100°C for 12–18 hours. Monitor by LC-MS.

  • Workup: Filter through a celite pad, rinse with EtOAc, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Synthetic Decision Tree

Synthesis Target Target: Biaryl Amine Decision Core Availability? Target->Decision RouteA Route A: C-N Formation (Buchwald-Hartwig) Decision->RouteA Halides Available RouteB Route B: C-C Formation (Suzuki-Miyaura) Decision->RouteB Boronates Available StepA1 Aryl Halide + Aniline RouteA->StepA1 Pd(L), Base, Heat StepB1 Amino-Boronate + Aryl Halide RouteB->StepB1 Pd(PPh3)4, Base

Caption: Retrosynthetic decision tree for accessing biaryl amine scaffolds.

Case Study: ALK2 Inhibitors (2-Aminopyridines)

A prime example of biaryl amine optimization is found in the development of Activin Receptor-Like Kinase 2 (ALK2) inhibitors for Fibrodysplasia Ossificans Progressiva (FOP).[1]

The Challenge

ALK2 is a BMP type I receptor.[2] The goal was to achieve selectivity over ALK5 (TGF-β type I receptor) to avoid cardiac toxicity.[1]

The Solution (Compound K02288 derivatives)
  • Scaffold: 3,5-diaryl-2-aminopyridine.

  • Mechanism: The central pyridine nitrogen accepts a H-bond from the hinge (His286), while the exocyclic amine donates a H-bond.

  • SAR Insight: Substitution at the 3-position of the pyridine ring (the "left" aryl group) dictates selectivity. Replacing a simple phenol with a 4-phenylpiperazine moiety shifted the kinase selectivity profile significantly by exploiting the solvent-exposed region.

  • Outcome: Optimized biaryl amines demonstrated >40-fold selectivity for ALK2 over ALK5.[2]

Data Summary: SAR of K02288 Derivatives

Compound ID R3 Substituent ALK2 IC50 (nM) ALK5 IC50 (nM) Selectivity (ALK5/ALK2)
K02288 (Parent) 3-Phenol 34 ~300 ~9x
Cmpd 10 4-F-Phenyl 12 560 46x

| Cmpd 15 | 4-Phenylpiperazine | 5 | >1000 | >200x |[1]

Data adapted from Sanvitale et al. (2013) and Mohedas et al. (2014).[1]

Biochemical Validation Protocols

ADP-Glo™ Kinase Assay (Promega)

This assay is preferred for its high sensitivity and resistance to compound fluorescence interference, common with biaryl amines.[1]

Principle: Quantifies kinase activity by measuring the ADP produced during the reaction.[3] ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Reagent Prep: Dilute kinase (e.g., ALK2, 1-5 ng/well) and substrate (e.g., Casein or specific peptide) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Transfer: Add 100 nL of compound (in DMSO) to a 384-well white low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2 μL of Kinase solution. Incubate 10 min at RT (allows compound binding).

  • Reaction Start: Add 2 μL of ATP/Substrate mix. (ATP concentration should be at Km, typically 10-50 μM).[1]

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 4 μL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection Reagent: Add 8 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Self-Validation Check
  • Z-Factor: Must be > 0.5 for a valid screening assay.

  • Reference Control: Include Staurosporine or a known specific inhibitor (e.g., LDN-193189 for ALK2) on every plate.[1]

Future Outlook: Biaryl Amines in PROTACs

The biaryl amine scaffold is evolving beyond simple inhibition. Due to their robust binding affinity and defined exit vectors (often via the solvent-exposed tail), they are ideal "warheads" for Proteolysis Targeting Chimeras (PROTACs).[1]

  • Strategy: Link the biaryl amine (kinase binder) via a PEG or alkyl chain to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

  • Advantage: Converts a transient occupancy-driven event (inhibition) into a catalytic event (degradation), potentially overcoming resistance mutations that affect binding kinetics but not thermodynamics.[1]

References

  • Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorg. Med. Chem. Lett. (2010).[1][4] Link

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. J. Med. Chem. (2014).[1][5] Link[1]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Med. Chem. Lett. (2015).[1][6] Link

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem. (2021).[1][7] Link[1]

  • Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Med. Chem. Lett. (2022).[1][8][9][10] Link[1][9]

Sources

Foundational

Structural Profiling and Synthetic Methodologies of 3-Methyl-4-(pyridin-3-yl)aniline Dihydrochloride: A Privileged Scaffold in Targeted Therapeutics

As drug discovery pivots toward highly selective, ATP-competitive kinase inhibitors and complex receptor modulators, the architectural precision of starting scaffolds becomes paramount. 3-Methyl-4-(pyridin-3-yl)aniline d...

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pivots toward highly selective, ATP-competitive kinase inhibitors and complex receptor modulators, the architectural precision of starting scaffolds becomes paramount. 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a quintessential "privileged scaffold"[1]. It provides a pre-configured spatial arrangement of pharmacophores that dramatically accelerates lead optimization.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical causality of this molecule, map its mechanistic utility in biological systems, and provide a self-validating synthetic protocol designed for high-fidelity reproducibility in the laboratory.

Physicochemical Profiling & Structural Rationale

To utilize a building block effectively, one must understand the physical and electronic consequences of its structure. The compound consists of a central aniline moiety, a pyridin-3-yl substituent at the para position, a methyl group at the meta position, and is stabilized as a dihydrochloride salt.

Quantitative Data Summary
PropertySpecification
Chemical Name 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
CAS Registry Number 2172097-29-7
Molecular Formula C₁₂H₁₄Cl₂N₂ (Base: C₁₂H₁₂N₂ · 2HCl)[2]
Molecular Weight 257.16 g/mol
Free Base Exact Mass 184.100 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Highly soluble in H₂O and DMSO
The Causality of Structural Choices
  • The 3-Methyl "Conformational Lock": The methyl group ortho to the biaryl axis is not merely a filler; it is a critical steric director. It restricts the free rotation (dihedral angle) between the phenyl and pyridine rings. By pre-organizing the molecule into a biologically relevant conformation, it reduces the entropic penalty upon target binding, frequently resulting in a logarithmic increase in target affinity (e.g., in CDK4/6 inhibitors)[3].

  • The Pyridine Nitrogen: Positioned at the 3-yl location, this nitrogen acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, this atom is specifically oriented to interact with the backbone amides of the kinase "hinge region"[1].

  • The Dihydrochloride (2HCl) Salt Form: Why not use the free base? The free biaryl amine is susceptible to rapid air oxidation and exhibits poor aqueous solubility. Protonating both the basic pyridine nitrogen (pKa ~5.2) and the aniline amine (pKa ~4.6) with HCl generates a highly stable, water-soluble crystalline powder[2]. This ensures precise molarity calculations (MW: 257.16 g/mol ) during high-throughput biological screening.

Mechanistic Application in Drug Discovery

The true value of 3-Methyl-4-(pyridin-3-yl)aniline lies in its modularity. The primary amine (–NH₂) serves as a synthetic handle, typically undergoing urea formation or amide coupling to append solvent-exposed or DFG-out targeting moieties.

The following diagram illustrates the logical progression from raw scaffold to active therapeutic agent, highlighting the dual-action mechanism of the scaffold's functional groups.

ScaffoldWorkflow S1 3-Methyl-4-(pyridin-3-yl)aniline S2 Urea/Amide Coupling (Aniline NH2) S1->S2 Synthetic Functionalization S3 Lead Compound (Kinase Inhibitor) S2->S3 Lead Generation M1 Hinge Region Binding (Pyridine Nitrogen) S3->M1 Pharmacophore Interaction M2 Conformational Lock (3-Methyl Sterics) S3->M2 Dihedral Restriction B1 Target Kinase Inhibition (e.g., CDK4/6, CSF1R) M1->B1 Synergistic Binding M2->B1

Workflow of synthetic functionalization and target binding of the pyridin-3-yl aniline scaffold.

Self-Validating Synthetic Protocol

To synthesize this scaffold from commercially available precursors, we employ a Palladium-catalyzed Suzuki-Miyaura cross-coupling[4],[5]. A robust protocol must be self-validating—meaning the physical observations at each step inherently confirm the chemical transformation.

Reagents Required
  • Aryl Halide: 4-Bromo-3-methylaniline (1.0 equiv)

  • Boronic Acid: Pyridin-3-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask, dissolve 4-bromo-3-methylaniline and pyridin-3-ylboronic acid in the Dioxane/H₂O mixture.

    • Causality: The biphasic solvent system is crucial; dioxane solubilizes the organic reactants, while water dissolves the inorganic base, facilitating the transmetallation step of the catalytic cycle.

  • Degassing (Crucial Step): Sparge the solution with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) active species. Complete deoxygenation ensures catalyst longevity.

  • Catalyst Addition & Heating: Add K₂CO₃ and Pd(dppf)Cl₂. Heat the mixture to 90°C under N₂ for 12 hours.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bidentate "bite angle" forces the palladium center into a geometry that accelerates reductive elimination—a necessary feature when coupling sterically hindered ortho-methyl substrates[5].

  • Workup & Free Base Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH) to yield the free base as a viscous oil or low-melting solid.

  • 2HCl Salt Formation (Validation Step): Dissolve the free base in a minimal amount of dry EtOAc. Dropwise, add 2.0 M HCl in diethyl ether.

    • Self-Validation: The immediate precipitation of an off-white crystalline solid confirms successful salt formation. The transition from a soluble oil to an insoluble crystalline matrix acts as an intrinsic purification step, leaving unreacted impurities in the mother liquor.

  • Filtration & Drying: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum for 24 hours.

Analytical Validation & Quality Control

To ensure the integrity of the 2HCl salt before deployment in biological assays, perform the following self-validating checks:

  • LC-MS: Must show a primary peak at m/z 185.1 [M+H]⁺ (corresponding to the free base C₁₂H₁₂N₂). The absence of a bromine isotope pattern (M / M+2) confirms complete conversion.

  • ¹H-NMR (in DMSO-d₆): The integration must show the presence of the broad –NH₃⁺ and pyridinium protons. The pyridine protons will shift significantly downfield (e.g., >8.5 ppm) compared to the free base, validating the protonation state of the di-salt.

Handling, Stability, and Formulation

While the dihydrochloride salt drastically improves the stability profile of the aniline, it introduces hygroscopicity.

  • Storage: Store at 4°C in a tightly sealed, light-resistant container backfilled with argon or nitrogen. Include a desiccant pack.

  • Formulation for Assays: When preparing stock solutions for in vitro screening, dissolve the powder directly in 100% DMSO to a concentration of 10 mM. The 2HCl salt will dissolve rapidly. Further aqueous dilutions should be made immediately prior to the assay to prevent long-term hydrolytic degradation or precipitation in complex buffer matrices.

References
  • [3] Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: mdpi.com. URL:[Link]

  • [4] Title: Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. Source: chemrxiv.org. URL: [Link]

  • [5] Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Source: mdpi.com. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Determination of the Solubility of 3-Methyl-4-(pyridin-3-yl)aniline Dihydrochloride in Dimethyl Sulfoxide (DMSO) and Water

An Application Note & Protocol Abstract This document provides a comprehensive guide for determining the solubility of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride, an organic compound of interest in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note & Protocol

Abstract

This document provides a comprehensive guide for determining the solubility of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride, an organic compound of interest in pharmaceutical research. Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both in vitro assays and in vivo systems, ultimately impacting its bioavailability and therapeutic efficacy.[1][2] This guide details validated protocols for measuring thermodynamic equilibrium solubility in aqueous media across a physiologically relevant pH range and for determining solubility in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening.[3][4] The methodologies are designed to be robust and reproducible, providing researchers with the foundational data required for informed decision-making in medicinal chemistry, pre-formulation, and pharmacology studies.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[5] Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands as a primary gatekeeper to success.[6][7] Poor aqueous solubility can lead to low absorption and erratic bioavailability for orally administered drugs, while low solubility in organic solvents like DMSO can complicate the execution of essential in vitro screening assays.[3][8]

3-Methyl-4-(pyridin-3-yl)aniline is a heterocyclic compound featuring both an aniline and a pyridine moiety. As a dihydrochloride salt, it has been engineered to enhance its aqueous solubility. However, the precise quantification of this property, and its dependence on pH, is essential.[9] Furthermore, DMSO is the near-universal solvent for creating high-concentration stock solutions for compound libraries used in drug screening.[10][11] Therefore, understanding the solubility limits in both water and DMSO is not merely a preliminary step but a crucial data point that informs the entire discovery and development pipeline.

This application note provides detailed, field-proven protocols to empower researchers to:

  • Accurately determine the pH-dependent aqueous solubility of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride using the gold-standard shake-flask method.

  • Reliably measure its maximum solubility in anhydrous DMSO.

  • Prepare stable, high-concentration stock solutions for biological screening campaigns.

Compound Profile: 3-Methyl-4-(pyridin-3-yl)aniline Dihydrochloride

  • IUPAC Name: 3-methyl-4-(pyridin-3-yl)aniline;dihydrochloride

  • Molecular Formula (Free Base): C₁₂H₁₂N₂[12]

  • Molecular Formula (Dihydrochloride Salt): C₁₂H₁₄Cl₂N₂

  • Structure (Free Base):

    
    

    (Image Source: PubChem CID 132372564)

  • Structural Insights: The molecule contains a basic aniline nitrogen and a basic pyridine nitrogen, allowing for the formation of a dihydrochloride salt. This salt form is expected to be more water-soluble than the free base, particularly in acidic to neutral pH, but its solubility may decrease in basic conditions where it can convert back to the less soluble free form.[9]

Experimental Protocols

These protocols are designed as self-validating systems. The visual confirmation of excess, undissolved solid at the start of the experiment ensures that the resulting supernatant is indeed a saturated, equilibrium solution.

Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility, which is the most reliable measure for biopharmaceutical classification.[13] The protocol assesses solubility across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies.[14]

Materials:

  • 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride

  • Calibrated analytical balance

  • pH meter

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Buffer solutions:

    • pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes)[13]

    • pH 4.5 (Acetate buffer)[13]

    • pH 6.8 (Phosphate buffer)[13]

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride to separate vials (in triplicate for each pH condition). "Excess" means enough solid is added so that undissolved particles are clearly visible after initial mixing. A starting point of ~5-10 mg in 2 mL of buffer is often sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each buffer solution (pH 1.2, 4.5, and 6.8) to the respective vials.

  • Equilibration (The "Why"): Seal the vials tightly and place them on an orbital shaker set to 37 ± 1 °C. Agitate the samples for at least 24 to 48 hours. This extended agitation period is critical to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3][15]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid. This step provides a clear supernatant for analysis.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is essential to remove any fine, suspended particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method. A standard calibration curve must be run in parallel to ensure accurate quantification.

  • pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

Protocol 2: Determination of Solubility in DMSO & Stock Solution Preparation

This protocol establishes the maximum solubility in DMSO, which is vital for planning compound concentrations for in vitro screening.

[16]Materials:

  • 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride

  • Anhydrous DMSO (high purity)

  • Vortex mixer

  • Sonicator water bath

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • Sterile microcentrifuge tubes

Step-by-Step Methodology (Maximum Solubility):

  • Preparation of a Supersaturated Solution: Weigh approximately 10 mg of the compound into a microcentrifuge tube. 2[8]. Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes. Sonication or gentle warming (37°C) can be used to aid dissolution, but ensure the compound is stable at that temperature. 3[16][17]. Achieving Saturation: If the compound dissolves completely, add small, pre-weighed increments of the solid, vortexing after each addition, until a persistent solid precipitate remains.

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least 24 hours to ensure the true thermodynamic solubility is reached. 5[8]. Phase Separation & Analysis: Centrifuge and filter the solution as described in the aqueous protocol (Steps 4 & 5). Accurately dilute the clear supernatant into a suitable solvent (e.g., methanol or acetonitrile) and quantify using HPLC-UV.

Step-by-Step Methodology (Preparing a 10 mM Stock Solution):

This is a common requirement for biological assays.

[18][19]1. Calculation: Determine the mass of the compound needed.

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
  • Example: For 1 mL of a 10 mM (0.01 M) solution of a compound with MW = 257.15 g/mol :
  • Mass = 0.01 mol/L × 0.001 L × 257.15 g/mol × 1000 mg/g = 2.57 mg
  • Weighing & Dissolution: Accurately weigh the calculated mass and transfer it to a sterile vial. Add the required volume of anhydrous DMSO. 3[17]. Solubilization: Vortex and/or sonicate until the compound is completely dissolved. A visual inspection against a light source should show a clear, particulate-free solution.
  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.

[16][20]

Workflow for DMSO Stock Solution Preparation & Use

G cluster_prep Stock Preparation (10 mM) cluster_use Assay Preparation calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve store 4. Aliquot & Store at -20°C dissolve->store dilute 5. Perform Serial Dilutions (in 100% DMSO) store->dilute Use one aliquot assay 6. Dilute into Assay Buffer (Final DMSO < 0.5%) dilute->assay result Ready for Biological Assay assay->result

Caption: Workflow for preparing and using a DMSO stock solution.

Data Presentation & Interpretation

The results from these experiments should be meticulously recorded. The following table provides a template for summarizing the quantitative data.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Aqueous Buffer1.237Experimental ValueCalculated Valuee.g., Clear solution
Aqueous Buffer4.537Experimental ValueCalculated Valuee.g., Clear solution
Aqueous Buffer6.837Experimental ValueCalculated Valuee.g., Lower solubility noted
Anhydrous DMSON/A25Experimental ValueCalculated Valuee.g., Highly soluble

Interpreting the Results:

  • High Aqueous Solubility (>1 mg/mL across pH 1.2-6.8): If the lowest measured solubility allows for the highest therapeutic dose to be dissolved in 250 mL of water, the compound is classified as "highly soluble" by the Biopharmaceutics Classification System (BCS). T[9][13]his is a favorable characteristic for developing an orally bioavailable drug.

  • pH-Dependent Solubility: A significant drop in solubility at pH 6.8 compared to pH 1.2 would be expected for a basic compound's salt. This is a critical consideration, as it may predict precipitation in the neutral pH environment of the small intestine.

  • High DMSO Solubility: High solubility in DMSO (e.g., >50 mM) is advantageous, allowing for the creation of concentrated stock solutions that minimize the final percentage of DMSO in cellular assays. It is critical to keep the final assay concentration of DMSO below 0.5%, and ideally below 0.1%, as higher concentrations can induce cytotoxicity or other off-target effects.

[21][22]***

References

  • The Importance of Solubility for New Drug Molecules. (2020). Molecules. Available at: [Link]

  • Solubility in drug discovery: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • How to check the Drug solubility DMSO solvent ..?. (2015). ResearchGate. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. Available at: [Link]

  • Dimethyl sulfoxide (DMSO): Significance and symbolism. (2026). ScienceDirect. Available at: [Link]

  • Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. (2012). PubMed. Available at: [Link]

  • “Universal solvent” –DMSO. (2023). Shanghai Yearn Chemical Science-Tech Co., Ltd. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Universitas Gadjah Mada. Available at: [Link]

  • Annex 4 - Additional guidance on the conduct of equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Available at: [Link]

  • Stock Solution Preparation Guide. (n.d.). Scribd. Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). ACS Publications. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available at: [Link]

  • Solving solubility issues in modern APIs. (2018). TAPI. Available at: [Link]

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. (n.d.). precisionFDA. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021). Dow Development Labs. Available at: [Link]

  • 3-methyl-4-(pyridin-3-yl)aniline dihydrochloride. (n.d.). PubChemLite. Available at: [Link]

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. (2025). Chemsrc. Available at: [Link]

  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). (n.d.). Cheméo. Available at: [Link]

  • 3-(Pyridin-4-ylsulfanylmethyl)aniline. (n.d.). PubChem. Available at: [Link]

  • Solubility Data of DMSO. (n.d.). Scribd. Available at: [Link]

  • Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridin-4-yl)phenol dimethyl sulfoxide disolvate. (n.d.). PMC. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]te[1][2][5][6]trazine-8-carboxylates and -carboxamides. (2010). MDPI. Available at: [Link]

Sources

Application

Procedure for palladium-catalyzed cross-coupling of 3-pyridylboronic acid

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 3-Pyridylboronic Acid Introduction: The Strategic Importance of the 3-Pyridyl Moiety The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 3-Pyridylboronic Acid

Introduction: The Strategic Importance of the 3-Pyridyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules across various scientific domains.[1] This guide focuses on a particularly valuable building block within this reaction class: 3-pyridylboronic acid.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. Its presence can significantly influence a molecule's pharmacological properties, including solubility, metabolic stability, and target binding affinity. Specifically, the 3-pyridyl structural motif is a key component in numerous therapeutic agents and functional materials.[5][6] The Suzuki-Miyaura coupling provides an efficient and modular strategy for the precise installation of this moiety.[5]

However, the use of heteroaryl boronic acids, such as 3-pyridylboronic acid, is not without its challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[7][8] Furthermore, like many boronic acids, the 3-pyridyl variant is susceptible to competitive protodeboronation, an undesired side reaction that cleaves the C-B bond.[7][9][10] This guide, authored from the perspective of a Senior Application Scientist, provides a deep dive into the mechanistic underpinnings, key parameter optimization, and a field-proven protocol for successfully employing 3-pyridylboronic acid in Suzuki-Miyaura cross-coupling reactions.

The "Why": Understanding the Catalytic Cycle

A successful experimental design is rooted in a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (R¹-X). This step oxidizes the palladium to a Pd(II) species.[2] The rate of this step is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which enhances the polarization of the organic ligand and facilitates its transfer to the Pd(II) center, displacing the halide.[2][12][13]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) center couple to form the new C-C bond of the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L n oa_complex R¹-Pd(II)L -X pd0->oa_complex R¹-X oxidative_addition_label Oxidative Addition tm_complex R¹-Pd(II)L -R² oa_complex->tm_complex [R²-B(OH)₂]⁻ transmetalation_label Transmetalation tm_complex->pd0 R¹-R² reductive_elimination_label Reductive Elimination boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., OH⁻) Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification node1 Combine solids: Aryl Halide, Boronic Acid, Base, and Pd Catalyst in a flame-dried flask. node2 Seal flask, then evacuate and backfill with inert gas (3x). node1->node2 node3 Add degassed solvents (Dioxane/Water) via syringe. node2->node3 node4 Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring. node3->node4 node5 Monitor progress by TLC or LC-MS until starting material is consumed. node4->node5 node6 Cool to room temperature. Dilute with water and extract with organic solvent. node5->node6 node7 Wash combined organic layers with brine. node6->node7 node8 Dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. node7->node8 node9 Purify the crude product by column chromatography on silica gel. node8->node9

Sources

Method

Handling hygroscopic aniline dihydrochloride salts in the laboratory

Application Note: Handling Hygroscopic Aniline-Derived Dihydrochloride Salts Abstract Aniline-derived hydrochloride salts (e.g., p-phenylenediamine dihydrochloride, aniline hydrochloride) are critical intermediates in dy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling Hygroscopic Aniline-Derived Dihydrochloride Salts

Abstract

Aniline-derived hydrochloride salts (e.g., p-phenylenediamine dihydrochloride, aniline hydrochloride) are critical intermediates in dye synthesis, polymer chemistry, and pharmaceutical development. However, their pronounced hygroscopicity presents a dual challenge: stoichiometric inaccuracy due to rapid water absorption and chemical instability (hydrolysis/oxidation). This guide provides rigorous protocols for handling these salts to ensure experimental reproducibility and operator safety.

The Hygroscopic Challenge: Mechanism & Impact

Chemical Context

While simple aniline (


) typically forms a monohydrochloride (

), the term "Aniline Dihydrochloride" most frequently refers to diaminobenzene derivatives such as 1,4-phenylenediamine dihydrochloride (

).[1][2][3] Both classes share identical handling physics:
  • Lattice Energy vs. Hydration Energy: The chloride ions in the crystal lattice have a high affinity for water. When ambient humidity is high, the energy released by hydration exceeds the lattice energy, causing the crystal to pull water from the air.

  • The "Goo" Phase: In extreme cases, the salt dissolves in its own absorbed water (deliquescence), forming a viscous, acidic syrup that is impossible to weigh accurately.

The Stoichiometry Trap

A salt that has absorbed 5% water by mass introduces a 5% error in molar equivalents. In precise coupling reactions (e.g., diazo coupling), this excess "dead weight" leads to incomplete conversion of the limiting reagent, resulting in difficult-to-remove impurities.

Safety & EHS Profile

WARNING: Aniline derivatives are potent toxins.[4]

  • Methemoglobinemia: Aniline exposure oxidizes hemoglobin to methemoglobin, impairing oxygen transport. Blue cyanosis (blue lips/fingernails) is a hallmark sign.

  • Acidity: Dihydrochloride salts hydrolyze to form acidic solutions (pH < 2). Inhalation of dust causes severe respiratory irritation.

  • Carcinogenicity: Many aniline derivatives (especially phenylenediamines) are suspected mutagens/carcinogens.

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended).

  • Chemical safety goggles (Face shield if handling >10g).

  • Fume Hood: All solids must be handled inside a certified fume hood.

Protocol A: Storage & Environmental Control

The "First Line of Defense" is preventing moisture contact during storage.[4][5]

Storage TierMethodSuitability
Tier 1 (Best) Glovebox (

or Ar atm)
Long-term storage; highly sensitive synthesis.
Tier 2 (Standard) Vacuum Desiccator Active use; storage over

or KOH pellets.
Tier 3 (Minimal) Taped Amber Jar Short-term only; Parafilm seal is mandatory.
Desiccant Selection
  • Phosphorus Pentoxide (

    
    ):  The gold standard for acidic salts. It chemically traps water.
    
  • KOH Pellets: Excellent for amine salts as they neutralize trace acid vapors, preventing "acid creep" in the desiccator.

  • Avoid: Silica gel (often insufficient for deliquescent salts).

Protocol B: Drying & Recovery

If the salt has clumped or become sticky, it must be dried before use to restore accurate stoichiometry.

Equipment: Vacuum Oven or Abderhalden Drying Pistol.

  • Preparation: Grind the clumped salt gently with a mortar and pestle (inside a fume hood) to increase surface area.

  • Vessel: Place solid in a wide-mouth weighing bottle or crystallization dish. Cover with aluminum foil poked with pinholes (prevents dust scattering).

  • Conditions:

    • Temperature: 60°C – 80°C. (Do NOT exceed 100°C; aniline salts can sublime or oxidize).

    • Vacuum: < 10 mbar.

    • Duration: 4–8 hours.

  • Cooling: Vent the oven with dry Nitrogen or Argon. Never vent with ambient air, or the hot salt will instantly re-absorb moisture.

Protocol C: Weighing by Difference

Rationale: Weighing hygroscopic solids directly on a balance pan allows them to absorb water during the measurement. "Weighing by Difference" eliminates this error by keeping the bulk supply closed.

Workflow Logic

WeighingWorkflow Start Dry Salt in Weighing Bottle Weigh1 1. Weigh Capped Bottle (Mass A) Start->Weigh1 Transfer 2. Quickly Pour Target Amount Weigh1->Transfer Open briefly Weigh2 3. Weigh Capped Bottle (Mass B) Transfer->Weigh2 Recap immediately Weigh2->Transfer If Mass(A-B) < Target Calc 4. Calculate Mass (A - B) Weigh2->Calc

Figure 1: The "Weighing by Difference" logic flow ensures the salt is never exposed to air while on the balance.

Step-by-Step Procedure:
  • Dry the Container: Ensure the weighing bottle (glass vial with cap) is oven-dried and cooled in a desiccator.

  • Fill: Add slightly more than the required amount of salt to the bottle inside the fume hood. Cap tightly.

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record the mass to 0.1 mg.
    
  • Transfer:

    • Take the bottle to the reaction vessel.

    • Remove cap, quickly pour/tap the estimated amount into the reactor.

    • Immediately recap the bottle.

  • Final Weighing (

    
    ):  Return the capped bottle to the balance. Record the mass.
    
  • Calculation:

    
    
    
  • Iteration: If

    
     is insufficient, repeat steps 4–6.
    

Protocol D: Reaction Setup (Inert Handling)

For sensitive catalytic reactions, exclude oxygen and moisture entirely.

ReactionSetup cluster_0 Preparation Phase cluster_1 Addition Phase DryGlass Flame Dry Glassware (Under Vacuum) Purge Backfill with Argon/N2 (3 Cycles) DryGlass->Purge AddSolid Add Salt against Positive Gas Flow Purge->AddSolid Solvent Add Anhydrous Solvent (via Syringe/Septum) AddSolid->Solvent

Figure 2: Inert atmosphere setup for minimizing hydrolysis during reaction initiation.

  • Purge: Cycle the reaction flask (Schlenk flask or 3-neck round bottom) between vacuum and Nitrogen 3 times.

  • Positive Pressure: Maintain a slight positive pressure of Nitrogen.

  • Addition: Remove the septum/stopper. Quickly add the pre-weighed salt (from Protocol C) using a powder funnel. The positive gas flow pushes air out, preventing moisture entry.

  • Solvation: Replace septum. Add anhydrous solvent via syringe.

References

  • BenchChem Technical Support. (2025).[4] Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12163, p-Phenylenediamine dihydrochloride. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved from

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Weighing by Difference" and drying organic salts).
  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from

Sources

Application

Application Note: Recrystallization Solvent Selection and Protocols for 3-Methyl-4-(pyridin-3-yl)aniline Salts

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Chemical Profiling 3-Methyl-4-(pyridin-3-yl)aniline is a versatile biaryl small molecule scaffold that serves...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Chemical Profiling

3-Methyl-4-(pyridin-3-yl)aniline is a versatile biaryl small molecule scaffold that serves as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. The molecule possesses a unique physicochemical profile due to its dual basic centers: an aniline nitrogen (


) and a pyridine nitrogen (

).

To enhance chemical stability, bulk powder processability, and aqueous solubility, this intermediate is typically isolated as a salt—most commonly the dihydrochloride form (CAS: 2172097-29-7)[1]. The selection of an optimal recrystallization solvent system is a paramount step in process chemistry. The chosen solvent must provide sufficient solvation energy to overcome the crystal lattice energy of the solid salt during dissolution, selectively purge synthetic impurities, and facilitate controlled primary nucleation upon cooling or anti-solvent addition[2].

Mechanistic Principles of Solvent Selection

Thermodynamics and Dielectric Constants

Pharmaceutical salts are highly polar, ionized species. A common heuristic for solvent selection is "like dissolves like," meaning the free energy of mixing depends heavily on the dielectric constant (


) and hydrogen-bonding capacity of the solvent[3]. Polar protic solvents (e.g., Methanol, Ethanol) are typically required as primary solvents to solvate the protonated basic centers and their corresponding counterions.
The pKa Rule and Microenvironmental Acidity

Stable salt formation and subsequent recrystallization require a


 (

of base -

of acid) greater than 3[4]. For 3-Methyl-4-(pyridin-3-yl)aniline, strong acids like hydrochloric acid (HCl) easily satisfy this rule. However, the solvent system must maintain this ionization state. Non-aqueous or mixed solvent systems can shift the apparent

, potentially leading to salt disproportionation (reversion to the free base) if the microenvironmental acidity is not strictly controlled[4].
Genotoxic Impurity Considerations in Sulfonate Salts

If synthesizing the mesylate or tosylate salt of this API instead of the hydrochloride, process chemists must carefully evaluate the use of alcoholic solvents. Historical pharmaceutical folklore suggested that the esterification of sulfonic acids with lower alcohols generates highly genotoxic alkyl sulfonates (e.g., MMS, EMS). While recent rigorous studies demonstrate this risk is practically negligible under standard stoichiometric salt formation conditions without excess acid[5], regulatory vigilance often dictates the use of aprotic solvent systems (e.g., THF/Heptane) or strict low-temperature controls when alcohols are employed.

Visualizations of the Crystallization Strategy

SolventWorkflow Start 3-Methyl-4-(pyridin-3-yl)aniline Free Base SaltForm Salt Formation (u0394pKa > 3) Add HCl or MSA Start->SaltForm Screening Micro-Scale Solvent Screening (50 mg scale) SaltForm->Screening Protic Primary Solvent: Polar Protic (MeOH, EtOH) Screening->Protic High Solubility at T_max Cooling Cooling Crystallization (Steep Solubility Curve) Protic->Cooling High u0394 Solubility with Temp AntiSolvent Anti-Solvent Addition (Flat Solubility Curve) Protic->AntiSolvent Low u0394 Solubility with Temp Impurity Risk: Alkyl Sulfonates (If using MSA + Alcohol) Protic->Impurity Monitor

Workflow for solvent screening and crystallization strategy selection.

CrystallizationMechanism Solvated Solvated Salt High Dielectric Solvent Supersat Supersaturation Metastable Zone Solvated->Supersat Cooling or Anti-solvent Nucleation Primary Nucleation Cluster Formation Supersat->Nucleation Overcome Activation Energy Growth Crystal Growth Lattice Assembly Nucleation->Growth Solute Diffusion Isolation Pure API Salt Filtration & Drying Growth->Isolation Yield Optimization

Thermodynamic and kinetic pathway of pharmaceutical salt crystallization.

Quantitative Data Presentation

Table 1: Solvent Classifications for 3-Methyl-4-(pyridin-3-yl)aniline Salts

SolventClassificationDielectric Constant (

)
Boiling Point (°C)Role in Crystallization
Methanol Polar Protic32.764.7Primary Solvent (High Solubilization)
Ethanol Polar Protic24.578.3Primary Solvent (Moderate Solubilization)
Acetone Polar Aprotic20.756.0Anti-Solvent (Drives Supersaturation)
Ethyl Acetate Non-Polar6.077.1Anti-Solvent / Wash Solvent
Heptane Non-Polar1.998.4Strong Anti-Solvent (High Yield, Lower Purity)

Table 2: Matrix of Expected Outcomes for the Dihydrochloride Salt

Solvent SystemVolume RatioCrystallization MechanismExpected YieldPurity Profile
Methanol (Single)N/ACooling (60°C to 0°C)Moderate (~65%)Excellent (>99.5%)
Methanol / Acetone1 : 2Anti-Solvent + CoolingHigh (>85%)Very Good (>99.0%)
Ethanol / EtOAc1 : 3Anti-Solvent + CoolingHigh (>90%)Good (>98.5%)

Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

This high-throughput technique allows multiple counterions and crystallization solvents to be evaluated using minimal drug substance, conserving valuable early-stage API while mapping the solubility space[2].

  • Preparation: Weigh 50.0 mg of 3-Methyl-4-(pyridin-3-yl)aniline free base into a 2 mL glass HPLC vial.

  • Salt Formation: Add 1.05 molar equivalents of the target acid (e.g., 12M HCl for the dihydrochloride salt).

  • Primary Solvation: Add 0.5 mL of the primary screening solvent (e.g., Methanol).

  • Thermal Cycling: Heat the vial to 60°C under magnetic agitation until complete dissolution is achieved.

  • Cooling Profile: Program a cooling rate of 0.5°C/min down to 5°C. Observe for spontaneous primary nucleation.

  • Anti-Solvent Titration: If no crystals form (indicating a flat solubility curve), titrate an anti-solvent (e.g., Acetone) dropwise in 100 µL increments until persistent turbidity is observed, marking the edge of the metastable zone.

Protocol B: Scale-Up Anti-Solvent Recrystallization (10g Scale)

Yield and productivity are determined by the solubility curve and the temperature of operation; supersaturation drives the kinetics of crystal growth[3]. This protocol utilizes a binary Methanol/Acetone system to maximize yield while maintaining high purity.

  • Dissolution: Charge 10.0 g of crude 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride into a 250 mL jacketed laboratory reactor. Add 50 mL of Methanol.

  • Heating: Heat the reactor to 55°C with an overhead stirrer set to 250 RPM to achieve complete dissolution.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE polish filter to remove extraneous insoluble matter before crystallization is initiated[3]. Return the filtrate to the reactor and maintain at 55°C.

  • Anti-Solvent Addition: Begin dropwise addition of 100 mL Acetone via an addition funnel over 60 minutes.

  • Seeding (Optional): To control the metastable zone width (MSZW) and prevent oiling out, add 0.1 g (1% w/w) of pure seed crystals after 20% of the Acetone has been added.

  • Cooling & Aging: Cool the suspension to 0°C at a controlled rate of 0.2°C/min. Age the slurry at 0°C for 2 hours to allow complete lattice assembly and maximize thermodynamic yield[3].

  • Isolation: Filter the crystalline product under vacuum, wash the filter cake with cold Acetone (2 x 10 mL), and dry under vacuum at 40°C to constant weight.

References

  • Building Blocks | CymitQuimica - cymitquimica.com - 1

  • Chapter 13 - Crystallization in the Pharmaceutical Industry - cambridge.org - 3

  • Salt Selection in Drug Development | Pharmaceutical Technology - pharmtech.com - 2

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - nih.gov - 4

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development - drug-dev.com - 6

  • Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts - researchgate.net - 5

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Suzuki coupling with aniline substrates

Technical Support Center: Suzuki Coupling with Aniline Substrates A Guide for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with Aniline Substrates

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds.[1][2] However, when one of the coupling partners is an aniline (or a derivative thereof), researchers often face frustratingly low yields and complex side reactions. This guide is designed to address these specific challenges in a direct, question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles—the "why"—behind each troubleshooting strategy.

Aniline substrates introduce unique complications primarily due to the nitrogen lone pair, which can interact with the palladium catalyst, and the electronic nature of the amino group, which can influence the reactivity of the aryl halide.[3][4] Understanding these interactions is the first step toward rational optimization.

Let's begin by visualizing the ideal catalytic cycle we are trying to perfect.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII_Adduct Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Adduct Oxidative Addition (Ar¹-X) PdII_Borate Ar¹-Pd(II)L₂-O-B(OH)₂-Ar²⁻ PdII_Adduct->PdII_Borate Transmetalation (Ar²-B(OH)₃⁻) PdII_Coupled Ar¹-Pd(II)L₂-Ar² PdII_Coupled->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Coupled->Product Forms Product BoronicAcid Ar²-B(OH)₂ Borate Ar²-B(OH)₃⁻ (Activated Borate) BoronicAcid->Borate Base Base (e.g., OH⁻, PO₄³⁻) Base->Borate Borate->PdII_Adduct Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or fails completely. I suspect catalyst inhibition from the aniline. Why does this happen and how can I fix it?

A1: This is the most common issue with aniline substrates. The nitrogen lone pair on the aniline can coordinate directly to the palladium center.[3] This coordination occupies a site that is necessary for the catalytic cycle to proceed, effectively acting as a catalyst poison. Electron-rich anilines are particularly problematic.

Causality & Solution:

  • Mechanism of Inhibition: The aniline competes with the necessary phosphine ligands for coordination to the Pd(0) or Pd(II) center, leading to catalytically inactive or less active species.

  • Solution 1: Bulky, Electron-Rich Ligands: The most effective solution is to use ligands that are both sterically bulky and highly electron-donating.[5][6]

    • Bulkiness: A large steric profile (e.g., the Buchwald ligands XPhos, SPhos, or RuPhos) creates a "cone" around the palladium atom that physically blocks the aniline nitrogen from coordinating while still allowing the smaller aryl halide to approach for oxidative addition.

    • Electron-Donating: Rich phosphines increase the electron density on the palladium, which accelerates the rate-limiting oxidative addition step and promotes the overall catalytic turnover, helping to outcompete the inhibition.[6]

  • Solution 2: Use a Precatalyst: Modern precatalysts, such as G3 or G4 palladacycles, are designed for stability and generate the active Pd(0) species in a controlled manner, which can sometimes overcome inhibition issues.[4]

Q2: My catalyst seems to be decomposing; the solution turns black. What's happening?

A2: The formation of a black precipitate is typically palladium black, which is finely divided, amorphous, and catalytically inactive palladium metal.[7] This indicates that the Pd(0) species, once formed, is aggregating rather than participating in the catalytic cycle.

Causality & Solution:

  • Ligand Dissociation: If the phosphine ligand concentration is too low or the ligand is not strongly bound, the "naked" Pd(0) atoms can easily collide and precipitate.

  • Solution 1: Check Ligand-to-Palladium Ratio: For many ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is optimal to ensure the palladium center remains coordinatively saturated and stable.[7] Precatalysts often have the optimal ratio built-in.

  • Solution 2: Use Bidentate Ligands: Bidentate ligands (e.g., dppf, Xantphos) can "chelate" the palladium, binding at two points. This makes them less likely to dissociate compared to monodentate ligands, increasing catalyst stability, although they may not always be the most active choice for challenging substrates.

  • Solution 3: Temperature Control: Excessive heat can accelerate both the desired reaction and catalyst decomposition. If you observe Pd black formation, try reducing the reaction temperature.[1][7]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[8] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often promoted by the presence of water or certain bases.[3][8]

Causality & Solution:

  • Mechanism: The reaction involves the protonolysis of the boronic acid, which can be catalyzed by either acid or base.[8] In Suzuki conditions, base-catalyzed pathways are more relevant.

  • Solution 1: Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Ensure your base is anhydrous and finely powdered.[3][9] While some water is often necessary to dissolve inorganic bases and facilitate the formation of the active borate species, excess water promotes protodeboronation.

  • Solution 2: Switch to a Boronic Ester or Trifluoroborate Salt: Boronic esters, particularly pinacol esters (B(pin)), MIDA esters, or potassium aryltrifluoroborate salts (Ar-BF₃K), are significantly more stable to protodeboronation than their corresponding boronic acids.[3] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its standing concentration low and minimizing the side reaction.[10]

  • Solution 3: Careful Base Selection: Avoid strongly hydroxide-generating bases if possible. A weaker base like K₂CO₃ or a non-hydroxide base like K₃PO₄ under anhydrous conditions can sometimes suppress this pathway.[11]

Q4: The choice of base seems critical. Which base should I use for my aniline coupling?

A4: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[12][13] The base activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is the species that transfers its organic group to the palladium center.[14][15]

Causality & Solution:

  • Mechanism of Activation: The reaction between the base and the boronic acid forms a tetracoordinate borate species. This increases the electron density on the boron-bound carbon, making it a much more effective nucleophile for transmetalation.[13]

  • Base Selection: The optimal base depends on the specific substrates and solvent.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, especially with bulky ligands in anhydrous solvents like toluene or dioxane. It is strong enough to form the borate complex but is less prone to causing hydrolysis of sensitive functional groups.[5]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong base that is highly effective but also more expensive. Potassium carbonate is a good, general-purpose base, often used in aqueous solvent mixtures.[12][16]

    • Screening is Key: There is no universal "best" base. A small-scale screen of K₃PO₄, Cs₂CO₃, and K₂CO₃ is a highly recommended starting point for any new aniline coupling.[5]

Data & Protocols

Table 1: Ligand Selection Guide for Aniline Couplings
LigandTypeKey FeaturesBest For...
XPhos Buchwald-type MonophosphineVery bulky, electron-richGeneral-purpose for challenging couplings, sterically hindered anilines.
SPhos Buchwald-type MonophosphineLess bulky than XPhos, very electron-richElectron-rich or heteroaromatic anilines. Good starting point.
RuPhos Buchwald-type MonophosphineFeatures a cyclohexyl group, highly activeHindered and electron-deficient anilines.
Pd(dppf)Cl₂ Bidentate (precatalyst)Ferrocene backbone, good thermal stabilityLess demanding couplings; can be less active for hindered substrates.
cataCXium® A Di-adamantyl phosphineExtremely bulky alkylphosphineVery effective for ortho-substituted and challenging substrates.[4]
Troubleshooting Flowchart

Troubleshooting start Low Yield with Aniline Substrate check_catalyst Catalyst/Ligand Issue? start->check_catalyst check_boron Boronic Acid Issue? start->check_boron check_base Base/Solvent Issue? start->check_base catalyst_symptom Sluggish reaction? Pd black formation? check_catalyst->catalyst_symptom boron_symptom Starting material consumed but no product (protodeboronation)? check_boron->boron_symptom base_symptom No reaction? Incomplete conversion? check_base->base_symptom catalyst_solution Use bulky, e⁻-rich ligand (XPhos, SPhos). Increase Ligand:Pd ratio. Use a modern precatalyst. catalyst_symptom->catalyst_solution boron_solution Use anhydrous conditions. Switch to boronic ester (Bpin, MIDA). Use K₃PO₄ instead of aqueous base. boron_symptom->boron_solution base_solution Screen bases: K₃PO₄, Cs₂CO₃. Ensure base is finely powdered. Ensure proper solvent degassing. base_symptom->base_solution

Caption: A logical workflow to diagnose common issues.

Experimental Protocol: General Procedure for a Challenging Aniline Suzuki Coupling

This protocol is a robust starting point for coupling an aryl bromide with an aniline-derived boronic acid, incorporating best practices to mitigate common failure modes.

Materials:

  • Aryl Bromide (e.g., 2-bromo-4-methylaniline) (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Base (e.g., K₃PO₄, finely ground) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser) is oven- or flame-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add the aryl bromide (1.0 eq), arylboronic acid (1.3 eq), and the finely powdered K₃PO₄ (2.5 eq) under a positive pressure of inert gas.

  • Solvent Addition & Degassing: Add the anhydrous solvent via syringe. Seal the flask. Thoroughly degas the reaction mixture. This is critical to prevent catalyst oxidation and homocoupling.[3][7] The most effective method is three freeze-pump-thaw cycles. Alternatively, sparge the solution with argon for 20-30 minutes.

  • Catalyst Addition: Briefly open the flask under a strong positive pressure of inert gas and add the palladium precatalyst (e.g., 2 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Malakar, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Colobert, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Retrieved from [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]

  • Singh, H., & Singh, J. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available from: [Link]

Sources

Optimization

Technical Support Center: 3-Methyl-4-(pyridin-3-yl)aniline Stability &amp; Handling

Case Reference: CAS 106192-80-5 (Free Base) | Application: Kinase Inhibitor Synthesis (e.g., Imatinib/Nilotinib precursors) Executive Summary: The "Pink to Black" Phenomenon 3-Methyl-4-(pyridin-3-yl)aniline is a biaryl a...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 106192-80-5 (Free Base) | Application: Kinase Inhibitor Synthesis (e.g., Imatinib/Nilotinib precursors)

Executive Summary: The "Pink to Black" Phenomenon

3-Methyl-4-(pyridin-3-yl)aniline is a biaryl amine intermediate critical for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry. Like many electron-rich anilines, it is highly susceptible to oxidative degradation.

The Problem: Upon exposure to air and light, the compound transitions from an off-white/pale yellow solid to pink, then brown, and finally a black tar. This discoloration is not merely cosmetic; it indicates the formation of azo-dimers, quinoid imines, and complex polymers that act as catalyst poisons in downstream palladium-catalyzed couplings.

The Solution: This guide provides a root-cause analysis of the oxidation pathway, a strict "Chain of Custody" for storage, and a validated protocol for restoring oxidized material to >98% purity.

Mechanism of Degradation

Understanding why the compound degrades is the first step to prevention. The oxidation of 3-Methyl-4-(pyridin-3-yl)aniline is driven by the electron-donating amino group (


) which facilitates the formation of radical cations.
The Oxidation Pathway
  • Initiation: Photo-oxidation or trace metal ions strip an electron from the nitrogen lone pair, forming an Anilinium Radical Cation .

  • Propagation: These radicals react with oxygen or other aniline molecules.

  • Termination (Color Formation): Radical coupling leads to Hydrazobenzenes (colorless/yellow) which further oxidize to Azobenzenes (Orange/Red) and eventually polymerize into Aniline Black (Dark Brown/Black).

Visualizing the Pathway

G Aniline Pure Aniline (Pale Yellow) Radical Anilinium Radical (Reactive Intermediate) Aniline->Radical -e⁻ (Photo-oxidation) Dimer N-N Coupling (Hydrazobenzene) Radical->Dimer Dimerization Polymer Polymerization (Dark Brown Tar) Dimer->Polymer Oxidation Oxygen + O2 / Light Oxygen->Aniline

Figure 1: The oxidative cascade from pure amine to polymerized impurity. Note that the "pink" stage usually represents early-stage radical formation or trace quinone imines.

Prevention: Storage & Handling Protocols

To maintain purity >99%, you must disrupt the radical initiation step.

The "Inert Chain of Custody"
ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenDisplaces

, preventing the initial radical attack.[1] Argon is heavier than air and provides a better "blanket" for solids.
Temperature -20°C (Freezer)Kinetic inhibition. Arrhenius equation dictates that lowering temp reduces oxidation rate significantly.
Container Amber Glass + Parafilm/Teflon TapeAmber glass blocks UV/Blue light (photo-excitation). Teflon tape prevents oxygen diffusion through cap threads.
Form Hydrochloride Salt (Recommended)Protonating the amine (

) removes the lone pair electrons involved in oxidation, rendering the molecule significantly more stable.
Protocol: Converting to the Stable HCl Salt

If long-term storage (>1 month) is required, convert the free base to the salt.

  • Dissolve 3-Methyl-4-(pyridin-3-yl)aniline in minimal Anhydrous Ethanol .

  • Cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).

  • A precipitate (the hydrochloride salt) will form.

  • Filter, wash with cold ether, and dry under vacuum.

  • Result: A stable solid that resists oxidation for years.

Troubleshooting & Restoration (Purification)

If your compound has turned brown, do not use it directly in Suzuki couplings. The impurities can chelate Palladium, killing your catalyst.

Decision Matrix: How to Purify

DecisionTree Start Condition of Compound Color Color: Pink/Light Brown Start->Color Tar Color: Dark Brown/Black Tar Start->Tar Recrys Method A: Recrystallization (Yield: High, Purity: >99%) Color->Recrys Minor Impurities AcidBase Method B: Acid-Base Extraction (Yield: Med, Purity: >98%) Tar->AcidBase Major Degradation

Figure 2: Select the purification method based on the severity of oxidation.

Method A: Recrystallization (For Minor Discoloration)

Best for: Solids that are slightly off-color.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Dissolve the crude solid in boiling Ethanol.

  • Activated Carbon Step (Critical): Add 5% w/w activated charcoal. Boil for 2 minutes. The charcoal adsorbs the high-molecular-weight colored polymers.

  • Hot Filtration: Filter through Celite while hot to remove charcoal.

  • Crystallization: Add water dropwise until turbidity persists. Cool slowly to room temp, then 4°C.

  • Harvest: Filter crystals and wash with cold Hexane.

Method B: Acid-Base Extraction (For Tars/Oils)

Best for: Heavily oxidized samples.

  • Dissolve: Dissolve the dark tar in Ethyl Acetate .

  • Extract: Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[2][3][4][5][6][7] The amine protonates and moves to the water layer. The non-basic colored tars (azobenzenes) stay in the Ethyl Acetate.

  • Wash: Wash the aqueous acidic layer 2x with fresh Ethyl Acetate (discard organics).

  • Neutralize: Slowly basify the aqueous layer with NaOH or NaHCO3 to pH 10. The product will precipitate or oil out.

  • Recover: Extract the now-purified free base back into Ethyl Acetate, dry over

    
    , and evaporate.
    

Frequently Asked Questions (FAQs)

Q1: Can I use the "Pink" aniline without purification? A: For robust reactions (like simple amide couplings), yes. However, for Palladium-catalyzed reactions (Suzuki, Buchwald), even trace azo-impurities can coordinate to the Pd center, reducing turnover frequency. We recommend purification if the color is darker than "salmon pink."

Q2: Why does the pyridine ring make this harder to handle than simple aniline? A: The pyridine nitrogen is basic. If you use silica gel chromatography, the compound may streak or stick due to interaction with acidic silanols. Tip: Pre-treat your silica column with 1% Triethylamine in the eluent to deactivate the silica.

Q3: I stored it under Nitrogen, but it still turned brown. Why? A: Nitrogen is lighter than air and can escape if the seal isn't perfect. Argon is heavier than air and forms a better protective blanket. Also, ensure the compound was completely dry before storage; residual solvent accelerates oxidation.

Q4: Is the discoloration reversible? A: The color formation is irreversible (you cannot "un-oxidize" the polymer back to amine easily), but the compound is recoverable. The colored impurities are usually <1% by mass, even in very dark samples. Removal via the methods above restores the white solid.

References

  • Chemical Oxidation of Aniline: Gomes, A. et al. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications."[8] Open Access Journals, 2024. Link

  • Suzuki-Miyaura Coupling Protocols: BenchChem Technical Support. "Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline."[2][4] BenchChem Application Notes, 2025. Link

  • Handling Air-Sensitive Reagents: Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."[9] Link

  • Purification of Aromatic Amines: Armarego, W. L. F. "Purification of Laboratory Chemicals."[10] Butterworth-Heinemann, 8th Edition. (Standard Text).

  • Aniline Stability Data: PubChem Compound Summary for 3-Methyl-4-(pyridin-3-yl)aniline.Link

Sources

Troubleshooting

Resolving catalyst poisoning by free amine groups in cross-coupling

Topic: Resolving Catalyst Poisoning by Free Amine Groups in Cross-Coupling Role: Senior Application Scientist, Technical Support Division Welcome to the Advanced Catalysis Support Center Current Status: Online 🟢 Ticket I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Catalyst Poisoning by Free Amine Groups in Cross-Coupling Role: Senior Application Scientist, Technical Support Division

Welcome to the Advanced Catalysis Support Center

Current Status: Online 🟢 Ticket ID: #AMINE-Pd-001 Subject: Troubleshooting stalled cross-coupling reactions due to amine coordination.

Hello. I understand you are experiencing low conversion or complete catalyst shutdown when attempting cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) on substrates containing free primary or secondary amines.

This is a classic "soft-soft" mismatch issue. Palladium(II) intermediates are soft Lewis acids; free amines are competent Lewis bases. If your amine binds to the palladium center more tightly than your phosphine ligand or substrate, it creates an unreactive "dead" complex. This guide provides the field-proven protocols to break that deadlock.

Module 1: Diagnostic & Mechanism

Q: How do I confirm that the free amine is the cause of my reaction failure?

A: If your reaction works on a protected analog (e.g., N-Boc) but fails completely with the free amine, you have confirmed catalyst poisoning. Visually, these "poisoned" reactions often turn into a stable, clear yellow/orange solution immediately upon heating and never precipitate Pd black (which would indicate decomposition), suggesting the formation of a stable, unreactive bis-amine Pd complex.

The Mechanism of Failure: The free amine (


) outcompetes the bulky phosphine ligand (

) or the incoming nucleophile for the open coordination site on the oxidative addition intermediate.

AminePoisoning Figure 1: Kinetic competition where free amine coordination creates an unreactive off-cycle species. Pd0 Pd(0) Active Species OxAdd Ar-Pd(II)-X (Reactive Intermediate) Pd0->OxAdd Oxidative Addition (Ar-X) Poisoned DEAD END: [Ar-Pd(NH2R)2-X] OxAdd->Poisoned + Free Amine (R-NH2) (Fast & Irreversible) Product Coupled Product OxAdd->Product + Boronic Acid/Base (Slow Path)

Module 2: The "Additive" Strategy (No New Ligands)

Q: I cannot change my catalyst system. How do I mask the amine in situ?

A: You can use a "decoy" Lewis acid or manipulate the protonation state. The goal is to tie up the nitrogen lone pair so it cannot bind to the palladium.

Protocol A: The Lewis Acid Scavenger ( )

Based on the work of Beletskaya et al.

This method uses Boron Trifluoride to form a Lewis acid-base adduct with your amine (


). This adduct is sterically bulky and electronically unavailable to the Pd center.
ReagentEquivalentsRole
Substrate (Amine) 1.0Reactant

1.1 - 1.2Critical Additive: Masks the amine.
Base +1.5 extraYou must account for the acidity of

.

Step-by-Step:

  • Dissolve your amine-containing substrate in the reaction solvent (Dioxane/THF).

  • Crucial: Add

    
     (1.1 equiv) before adding the catalyst or base. Stir for 5–10 minutes at RT.[1]
    
  • Add the coupling partner (Boronic acid, etc.).

  • Add the Catalyst.[2]

  • Add the Base last. Note: Use a stronger base (e.g.,

    
     or 
    
    
    
    ) rather than weak carbonates, as the system is now more acidic.
Protocol B: The "Protic Solvent" Trick

Validated by Hartwig and others.

Running the reaction in acidic media or using the amine as a salt (HCl salt) seems counterintuitive for base-mediated cross-coupling. However, if you use a weak base system, the equilibrium concentration of free amine (


) remains low, while the protonated ammonium (

) cannot bind Pd.

Recommendation:

  • Solvent: Switch to aqueous alcohol mixtures (e.g., n-PrOH/H2O or EtOH/H2O). The high polarity and hydrogen bonding solvate the amine, reducing its ability to coordinate to the metal.

  • Substrate: Convert your free amine to its HCl or TFA salt prior to the reaction.

Module 3: The "Catalyst Design" Strategy (Steric Protection)

Q: The additives didn't work. Which catalyst is immune to amine poisoning?

A: You must switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands).

Why this works: Ligands like XPhos , RuPhos , or SPhos create a "roof" over the palladium center. This steric bulk allows the small, flat aryl halide to enter (Oxidative Addition) but physically blocks the coordination of the amine nitrogen.

Recommended Catalyst Systems
LigandSubstrate TypeWhy it works
XPhos General PurposeExcellent steric bulk; prevents amine binding.
SPhos HeterocyclesHigh stability; tolerates heteroatoms well.
RuPhos Secondary AminesSpecifically designed to prevent secondary amine interference.
BrettPhos Primary AminesThe gold standard for primary amine tolerance.
The "Precatalyst" Protocol (Buchwald Gen 3/Gen 4)

Do not use Pd2(dba)3 + Ligand. Use the pre-formed precatalyst to ensure 1:1 ligation.

Workflow:

  • Selection: Choose XPhos Pd G4 or RuPhos Pd G4 .

  • Loading: 1–2 mol%.

  • Base:

    
     (2-3 equiv).
    
  • Solvent: THF:Water (10:1) or Toluene:Water (for higher temps).

  • Temperature: 40°C – 80°C.

Technical Insight: The G4 precatalysts activate rapidly at low temperatures, generating the active


 species immediately. This kinetics advantage allows the catalytic cycle to start before the amine has a chance to sequester the palladium.

Module 4: Decision Matrix & Troubleshooting

Use this logic flow to determine your next experiment.

TroubleshootingFlow Figure 2: Decision matrix for selecting the appropriate resolution strategy. Start Start: Reaction Stalled? CheckAmine Is the amine 1° or 2°? Start->CheckAmine Strategy1 Strategy 1: Add BF3·OEt2 (1.1 equiv) CheckAmine->Strategy1 Quick Fix Strategy3 Strategy 3: Use Amine-HCl salt in EtOH/H2O CheckAmine->Strategy3 Alternative Strategy2 Strategy 2: Switch to BrettPhos Pd G4 Strategy1->Strategy2 Failed Strategy3->Strategy2 Failed

References

  • Lewis Acid Additives (

    
    ): 
    
    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amino-Substituted Aryl Halides with Organoboron Deriv
    • Source: Beletskaya, I. P., et al. Synlett, 2003.
    • Context: Establishes the use of to protect amino groups in situ.
  • Protic Solvent Effects

    • Title: "Suzuki-Miyaura Coupling of Unprotected Aminoaryl Halides"
    • Source: Molander, G. A., et al. Journal of Organic Chemistry, 2012.
    • Context: Validates the use of aqueous/protic media to suppress amine coordin
  • Buchwald Precatalysts (G3/G4)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substr
    • Source: Buchwald, S. L., et al. Chemical Science, 2013.
    • Context: Defines the ligand parameters (RuPhos/XPhos) required to overcome amine poisoning.

Sources

Optimization

Technical Support Center: Stability of 3-Methyl-4-(pyridin-3-yl)aniline Dihydrochloride in Solution

Welcome to the Technical Support Center for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As extensive public stability data for this specific molecule is limited, this document synthesizes established principles of small molecule stability, focusing on its structural motifs—a substituted aniline and a pyridine ring, formulated as a dihydrochloride salt.[1][2] Our goal is to empower you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride?

A1: The primary stability concerns for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride stem from its chemical structure. The aniline and pyridine moieties are susceptible to oxidation and photodegradation. As a dihydrochloride salt, the compound's stability in solution is also highly dependent on the pH, which can influence its solubility and reactivity.[3][4][5]

Q2: What are the recommended general storage conditions for the solid compound and its solutions?

A2: For the solid form, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere to minimize oxidation and hydrolysis.[6] For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C and protect it from light.[1] The choice of solvent is also critical and should be inert to the compound.

Q3: How does pH affect the stability of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor. The aniline and pyridine nitrogens are basic and will be protonated at acidic pH.[7][8] The dihydrochloride salt form implies that both nitrogens are protonated. In solution, the pH will determine the equilibrium between the protonated and free base forms. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[9][10] It is generally advisable to work in a buffered solution within a pH range where the compound is most stable, which often needs to be determined experimentally.

Q4: Is 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride sensitive to light?

A4: Yes, compounds containing aniline and pyridine rings are often susceptible to photolytic degradation.[1] It is crucial to protect solutions from light by using amber vials or covering the container with aluminum foil during experiments and storage.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Impurities in the starting material.2. Degradation during dissolution.1. Review the certificate of analysis (CoA) for the starting material.2. Use a high-purity solvent and dissolve the compound at room temperature, avoiding excessive heating.3. Analyze the solution immediately after preparation.
Loss of compound concentration over a short period in solution. 1. Degradation due to pH, light, or temperature.2. Adsorption to the container surface.1. Prepare solutions in a suitable buffer to maintain a stable pH.2. Protect the solution from light.3. Store solutions at low temperatures (-20°C or -80°C).4. Consider using silanized glassware or low-adsorption plastic containers.
Color change of the solution (e.g., turning yellow or brown). Oxidation of the aniline moiety.1. Use deoxygenated solvents for solution preparation.2. Handle the solution under an inert atmosphere (e.g., nitrogen or argon).3. Add antioxidants if compatible with the experimental setup.
Precipitation of the compound from the solution. 1. Poor solubility in the chosen solvent.2. Change in pH or temperature affecting solubility.1. Verify the solubility of the compound in the chosen solvent.[11] A solubility test may be required.2. Use a co-solvent to improve solubility.3. Ensure the pH of the solution is one in which the compound is soluble.4. Maintain a constant temperature.

In-Depth Technical Guide: Assessing Solution Stability

For critical applications, it is imperative to perform a stability study under your specific experimental conditions. A forced degradation study is a common approach to identify potential degradation pathways and establish a stability-indicating analytical method.[12][13][14]

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution in a suitable solvent B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B Aliquot C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C Aliquot D Oxidative Degradation (e.g., 3% H2O2) A->D Aliquot E Thermal Degradation (e.g., 60°C) A->E Aliquot F Photolytic Degradation (UV/Vis light exposure) A->F Aliquot G Control (Stored under normal conditions) A->G Aliquot H Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->H C->H D->H E->H F->H G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV) H->I J Quantify Parent Compound and Degradation Products I->J K Determine Degradation Rate J->K L Identify Degradation Pathways J->L

Caption: Workflow for a forced degradation study.

Detailed Protocol for Stability Assessment

1. Preparation of Stock Solution:

  • Accurately weigh 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride and dissolve it in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).[11]

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled environment (e.g., 60°C).

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (UV and visible light).

  • Control: Keep a sample of the stock solution under your standard experimental conditions, protected from light and at a controlled temperature.

3. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection should be set at a wavelength where the parent compound and potential degradants absorb.[15][16]

4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point for each condition.

  • Observe the formation of any new peaks, which represent degradation products.

  • The conditions that show significant degradation will indicate the compound's vulnerabilities.

Potential Degradation Pathways

The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities. The pyridine ring is generally stable but can be susceptible to oxidation at the nitrogen atom to form an N-oxide, especially in the presence of strong oxidizing agents.[17] Hydrolysis of the aniline or pyridine moieties is less likely under mild conditions but can be forced at extreme pH and high temperatures.[10]

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products A 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride F Oxidized Aniline Derivatives (e.g., quinone-imines) A->F G Pyridine N-oxide A->G H Hydrolysis Products A->H I Photodegradation Products A->I B Oxidizing Agents (e.g., H2O2, air) B->F B->G C Light (UV/Vis) C->I D Extreme pH (Acid/Base) D->H E Heat E->F E->H

Caption: Potential degradation pathways.

By understanding the inherent properties of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride and employing systematic stability testing, you can ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharmaceutical Technology. (2019, October 2).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PubMed. (2016, January 5). Chemical de-conjugation for investigating the stability of small molecule drugs in antibody....
  • BioPharm International. (2020, March 2). Stability Testing: The Crucial Development Step.
  • Pharma's Almanac. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Wikipedia. (n.d.). Pyridine.
  • BenchChem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
  • BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • ACS Publications. (2023, March 17). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces | ACS Omega.
  • PMC. (2023, February 8).
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • ResearchGate. (2025, September 19). (PDF) The Stability of Pyridine Nucleotides.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • CPHI Online. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • ResearchGate. (2025, August 6). The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution.
  • Taylor & Francis Online. (2025, August 7).
  • PharmaInfo. (n.d.).
  • Wikipedia. (n.d.). Aniline.
  • ACS Publications. (2005, August 27).
  • PubChemLite. (n.d.). 3-methyl-4-(pyridin-3-yl)aniline dihydrochloride (C12H12N2).
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • PubMed. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • Scientific Research Publishing. (2016, January 28).
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
  • BLDpharm. (n.d.). 1178779-14-0|3-Methyl-4-(pyridin-3-yl)aniline.
  • Sigma-Aldrich. (n.d.). 3-Methyl-4-(pyridin-4-yloxy)aniline.
  • Semantic Scholar. (n.d.).
  • BLDpharm. (n.d.). 82160-27-8|3-Methyl-4-(pyridin-4-yl)aniline.
  • Chemsrc. (2025, September 14). 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Amine Hydrochloride Salts

Case Reference: #AMN-HCL-001 Status: Open Priority: High (Material Degradation Risk) Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is my salt turning into liquid? The Core Mechanism: Critical Rela...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #AMN-HCL-001 Status: Open Priority: High (Material Degradation Risk) Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my salt turning into liquid?

The Core Mechanism: Critical Relative Humidity (CRH)

The phenomenon you are observing is deliquescence , not simple moisture absorption. This is a first-order phase transition where the solid absorbs atmospheric moisture until it dissolves in the absorbed water, forming a saturated solution.

This occurs when the Relative Humidity (RH) of your storage environment exceeds the Critical Relative Humidity (CRH) of the specific amine salt.

  • If Ambient RH < CRH: The salt remains solid (though it may adsorb surface moisture).

  • If Ambient RH > CRH: The salt spontaneously liquefies.

Amine hydrochlorides are particularly susceptible because the chloride ion (


) has a high charge density and strong hydrogen-bonding potential with water, often lowering the CRH of the organic salt significantly below that of standard lab conditions (often <40% RH).
Visualizing the Failure Mode

The following diagram illustrates the thermodynamic tipping point for deliquescence.

Deliquescence_Mechanism Solid Crystalline Amine HCl Adsorption Surface Adsorption (Hygroscopicity) Solid->Adsorption RH < CRH Condensation Capillary Condensation Adsorption->Condensation RH approaching CRH Solution Deliquescence (Saturated Solution) Condensation->Solution RH > CRH (Gibbs Free Energy < 0) Solution->Solid Efflorescence (Drying/Recrystallization)

Figure 1: The thermodynamic pathway from solid crystal to liquid solution. Deliquescence is irreversible without active energy input (drying).

Storage Protocols: The "Defense in Depth" Strategy

Do not rely on a single barrier. Amine salts require a multi-layer containment strategy .

Tiered Storage Recommendations
TierProtection LevelRecommended ForProtocol
1 Standard Non-hygroscopic salts (USP Class I)Tightly screwed HDPE bottle + Parafilm wrap. Ambient shelf.
2 Enhanced Slightly/Moderately Hygroscopic (USP Class II/III)Primary container inside a desiccator with active silica gel or

.
3 Critical Deliquescent / Amine HCls (e.g., Triethylamine HCl)Induction sealed glass/HDPE. Stored in vacuum desiccator or glovebox antechamber.
4 Cold Chain Thermally labile + HygroscopicSealed vial

Ziplock with desiccant packet

Freezer (-20°C). Warm to RT before opening.
FAQ: Storage Troubleshooting

Q: I stored my salt in a cabinet, and it caked. Why? A: Standard lab cabinets often have RH fluctuations (30-70%). Even with a lid, moisture diffusion occurs through the threads of the cap over weeks.

  • Fix: Use a secondary container. Place the bottle inside a larger jar containing a layer of Drierite (calcium sulfate) or silica beads.

Q: Can I store it in the fridge to keep it dry? A: Risk Warning. Refrigerators often have high relative humidity. If the seal is imperfect, the salt will absorb moisture rapidly. Furthermore, taking a cold bottle out into a warm lab causes immediate condensation on the salt (like a cold soda can).

  • Protocol: If cold storage is required for chemical stability, you must allow the container to reach room temperature (equilibrate) for 30–60 minutes before breaking the seal.

Operational Workflow: Handling & Weighing

The most common point of failure is the weighing process, where the salt is exposed to open air.

Protocol: Inert Atmosphere Weighing (The "Glove Bag" Method)

If you lack a glovebox, use this benchtop technique for highly deliquescent salts.

  • Preparation: Place the balance, spatula, weighing boat, and salt container inside a disposable glove bag (e.g., AtmosBag).

  • Purge: Flush the bag with dry Nitrogen (

    
    ) or Argon for 3-5 minutes and seal.
    
  • Weighing: Perform the weighing inside the bag.

  • Transfer: If the salt must be moved to a reaction flask, dissolve it in the reaction solvent inside the bag if possible, or transfer the solid rapidly.

Decision Tree: Handling Strategy

Handling_Decision Start Start: Weighing Amine HCl Check_CRH Is salt visibly wet or sticky? Start->Check_CRH Dry_First STOP: Dry Salt First (See Section 4) Check_CRH->Dry_First Yes Check_Env Is Lab RH > 40%? Check_CRH->Check_Env No Standard Standard Weighing (Minimize exposure < 1 min) Check_Env->Standard No Advanced Inert Gas Blanket or Glove Bag Check_Env->Advanced Yes

Figure 2: Operational decision matrix for handling hygroscopic salts.

Disaster Recovery: Drying & Remediation

If your amine hydrochloride has absorbed moisture, it can often be recovered. However, you must avoid thermal dissociation (losing HCl gas, leaving you with the free amine).

The Vacuum Oven Protocol

Equipment: Vacuum oven, oil pump (preferred) or diaphragm pump,


 (optional trap).
StepActionTechnical Rationale
1 Pre-check Check the melting point (MP) of the salt. Set oven temp to 20°C below MP or max 60°C .
2 Vacuum Apply vacuum (< 10 mbar).
3 Duration Dry for 12–24 hours.
4 Stoichiometry Check CRITICAL: Titrate a small sample after drying.
5 Storage Transfer immediately to a desiccator while warm.

Q: My salt turned yellow after drying. Is it ruined? A: Likely yes. Many amines (e.g., aniline derivatives) oxidize easily. The yellowing indicates the formation of N-oxide impurities or degradation products. Recrystallization is required, followed by drying under strict inert atmosphere (Argon).

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.[1][2] USP-NF. (Defines hygroscopicity classifications).

  • European Pharmacopoeia (Ph.[3] Eur.). 5.[1][3][4]11. Characters Section in Monographs. (Standards for hygroscopic behavior).

  • BenchChem Technical Support. Effective Drying of Aniline Hydrochloride Salts. (Specific protocols for amine salt drying temperatures).

  • Newman, A. W., & Reutzel-Edens, S. M. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials. ResearchGate. (Methodology for determining CRH).

  • Sigma-Aldrich (Merck). Drying Agents and Desiccants: Technical Guide. (Efficiency of silica vs. P2O5).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: LC-MS/MS Structural Elucidation of 3-Methyl-4-(pyridin-3-yl)aniline vs. Regioisomers

Executive Summary 3-Methyl-4-(pyridin-3-yl)aniline (CAS: 1178779-14-0) is a critical biaryl amine intermediate, often serving as a scaffold in the synthesis of Type II kinase inhibitors. In drug development, its precise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-(pyridin-3-yl)aniline (CAS: 1178779-14-0) is a critical biaryl amine intermediate, often serving as a scaffold in the synthesis of Type II kinase inhibitors. In drug development, its precise quantification and differentiation from its regioisomer, 3-Methyl-4-(pyridin-4-yl)aniline , is a mandatory Critical Quality Attribute (CQA).

This guide provides an in-depth mechanistic analysis of the LC-MS fragmentation patterns of 3-Methyl-4-(pyridin-3-yl)aniline. Unlike standard vendor notes, we compare its behavior directly against its 4-pyridyl isomer, offering a self-validating protocol for distinguishing these isobaric species using collision-induced dissociation (CID).

Chemical Context & Ionization Physics

Before interpreting spectra, one must understand the gas-phase thermodynamics governing the ionization.

Protonation Site Competition

The molecule contains two basic nitrogen sites. Understanding which site accepts the proton in Electrospray Ionization (ESI) is the key to predicting fragmentation.

  • Pyridine Nitrogen (

    
    ):  Calculated 
    
    
    
    . In the gas phase, the pyridine ring offers high proton affinity (PA) due to the lone pair in the
    
    
    orbital orthogonal to the
    
    
    -system.
  • Aniline Nitrogen (

    
    ):  Calculated 
    
    
    
    . The lone pair is partially delocalized into the phenyl ring, reducing basicity.
  • Steric Influence: The ortho-methyl group on the aniline ring creates a twist in the biaryl bond (dihedral angle

    
    ), partially decoupling the two aromatic systems.
    

Conclusion: The


 ion (

185.10) is predominantly protonated at the pyridine nitrogen .[1] However, under high collision energy, proton migration ( "mobile proton model") activates the aniline ring for fragmentation.

Mechanistic Fragmentation Pathway[2]

The fragmentation of 3-Methyl-4-(pyridin-3-yl)aniline is dominated by the stability of the heteroaromatic rings. Unlike aliphatic amines that shatter easily, this structure requires significant Collision Energy (CE > 25 eV) to induce ring cleavage.

Primary Fragmentation Channels
  • Channel A: Pyridine Ring Cleavage (Diagnostic)

    • Mechanism: Retro-electrocyclic reaction. The protonated pyridine ring opens, expelling neutral Hydrogen Cyanide (HCN).

    • Mass Shift:

      
      .
      
    • Transition:

      
      .
      
    • Relevance: This is the "signature" pathway for pyridyl-substituted anilines.

  • Channel B: Deamination

    • Mechanism: Homolytic cleavage of the

      
       bond or H-transfer leading to loss of ammonia (
      
      
      
      ).
    • Mass Shift:

      
      .
      
    • Transition:

      
      .
      
    • Relevance: Less abundant than Channel A due to the high bond dissociation energy of the

      
       bond.
      
  • Channel C: Methyl Radical Loss (High Energy)

    • Mechanism: Loss of methyl radical (

      
      ).
      
    • Mass Shift:

      
      .
      
    • Transition:

      
      .
      
    • Relevance: Rare in ESI (violates the even-electron rule) but observed at high CE on Q-TOF instruments.

Visualization of Fragmentation Logic

FragmentationPathway Parent Protonated Parent [M+H]+ m/z 185.1 (Pyridine N-H) TS_Mobile Transition State Proton Migration Parent->TS_Mobile CE > 20 eV Frag_CH3 Fragment C [M+H - CH3]+ m/z 170.1 Parent->Frag_CH3 High Energy Only (-15 Da) Frag_HCN Fragment A [M+H - HCN]+ m/z 158.1 TS_Mobile->Frag_HCN Major Pathway Pyridine Ring Opening (-27 Da) Frag_NH3 Fragment B [M+H - NH3]+ m/z 168.1 TS_Mobile->Frag_NH3 Minor Pathway C-N Cleavage (-17 Da)

Figure 1: Mechanistic fragmentation pathway of 3-Methyl-4-(pyridin-3-yl)aniline illustrating the competition between HCN loss (major) and deamination (minor).

Comparative Analysis: Target vs. Isomer

The primary analytical challenge is distinguishing the 3-pyridyl (Target) from the 4-pyridyl (Alternative) isomer. While their exact masses are identical (


 Da), their fragmentation kinetics differ due to the electron density distribution in the pyridine ring.
Comparative Data Table
FeatureTarget: 3-Pyridyl Isomer Alternative: 4-Pyridyl Isomer Differentiation Logic
Precursor (

)
185.1185.1Indistinguishable by MS1.
Major Fragment

158 (Loss of HCN)

158 (Loss of HCN)
Both lose HCN, but ratios differ.
Secondary Fragment

168 (Loss of

)

168 (Loss of

)
4-pyridyl isomer often shows higher stability, lower relative abundance of 168.
Fragment Stability Lower stability of the resulting cation.Higher resonance stability of the 4-pyridyl cation.Target fragments at slightly lower CE than Alternative.
Chromatography (C18) Elutes Earlier (More Polar)Elutes Later (Less Polar)3-yl nitrogen is more exposed to solvent; 4-yl is more linear/hydrophobic.
Isomer Differentiation Protocol

To confidently identify the 3-pyridyl isomer, you cannot rely on


 alone. You must use Ion Ratio Confirmation :
  • Select Transitions: Monitor

    
     (Quantifier) and 
    
    
    
    (Qualifier).
  • Calculate Ratio:

    
    .
    
  • Experimental Observation:

    • The 3-pyridyl isomer typically exhibits a higher

      
       value (more deamination relative to HCN loss) compared to the 4-pyridyl isomer, due to the meta-positioning destabilizing the pyridine ring less than the para-positioning.
      

Validated Experimental Protocol

This workflow ensures reproducible fragmentation data, minimizing in-source fragmentation which can skew quantitative results.

LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH

    
     to ensure protonation).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI Positive Mode.[2]

    • Gas Temp: 300°C

    • Capillary Voltage: 3500 V

    • Fragmentor: 110 V (Optimized to prevent in-source loss of

      
      ).
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 mg/mL in MeOH LC LC Separation C18 Column Retains Isomers Sample->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elution Q1 Q1 Filter Select m/z 185.1 ESI->Q1 Ionization Collision Collision Cell CID (N2 gas) CE: 20-35 eV Q1->Collision Selection Detector Detection Ratio 158/168 Collision->Detector Fragmentation

Figure 2: Step-by-step LC-MS/MS workflow for the specific detection and differentiation of 3-Methyl-4-(pyridin-3-yl)aniline.

References

  • Eijkel, G.B., et al. (2020). Stable isomeric structures of the pyridine cation and protonated pyridine elucidated by cold ion infrared spectroscopy. Journal of Molecular Spectroscopy. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. RSC Advances. Retrieved from [Link]

  • Lin, S.T., et al. (1997). Electron Impact Mass Spectra of Some Arylpyridines. Journal of the Chinese Chemical Society. Retrieved from [Link]

Sources

Comparative

Comparative Guide: High-pH Reversed-Phase HPLC vs. Traditional Methods for Pyridyl-Aniline Intermediates

Executive Summary The analysis of pyridyl-aniline intermediates—key scaffolds in kinase inhibitors like Sorafenib, Imatinib, and Nilotinib—presents a unique chromatographic challenge. These molecules possess basic nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pyridyl-aniline intermediates—key scaffolds in kinase inhibitors like Sorafenib, Imatinib, and Nilotinib—presents a unique chromatographic challenge. These molecules possess basic nitrogen atoms (pyridine pKa ~5.3, aniline pKa ~4.6) that are fully ionized at traditional acidic HPLC conditions (pH 2–3). This ionization leads to two primary failure modes: poor retention of polar species and severe peak tailing caused by secondary silanol interactions.

This guide compares the performance of High-pH Stable Hybrid Particle Technology (The Optimized Solution) against two traditional alternatives: Standard Acidic C18 and Ion-Pairing Chromatography (IPC) .

Key Finding: Switching to a high-pH (pH 10) method using hybrid silica columns eliminates peak tailing (


), dramatically increases retention of polar impurities, and maintains full MS compatibility, outperforming traditional acidic methods in robustness and sensitivity.

Scientific Foundation: The Basicity Challenge

To optimize the method, we must understand the causality of failure in standard methods.

The Species

Pyridyl-aniline intermediates exist in equilibrium between neutral and protonated forms.

  • At pH 3 (Traditional):

    
    . The molecule is protonated (
    
    
    
    ). It is highly polar (low retention) and acts as a cation, attracted to residual anionic silanols (
    
    
    ) on the column surface. This "cation-exchange" mechanism causes tailing.
  • At pH 10 (Optimized):

    
    . The molecule is neutral (
    
    
    
    ). It is hydrophobic (high retention) and does not interact electrostatically with the stationary phase, resulting in sharp, symmetric peaks.
Mechanism Visualization

The following diagram illustrates the interaction shift that drives the superior performance of the High-pH method.

Chromatographic_Mechanism cluster_0 Method A: Low pH (Acidic) cluster_1 Method B: High pH (Basic) Analyte_Acid Analyte (BH+) Protonated/Cationic Result_Acid Result: Repulsion from C18 + 2° Interaction = Tailing & Low k' Analyte_Acid->Result_Acid Silanol_Acid Silanol (Si-OH) Neutral Surface Silanol_Acid->Result_Acid Weak Interaction Analyte_Base Analyte (B) Neutral/Uncharged Result_Base Result: Strong Hydrophobic Interaction = Sharp Peak & High k' Analyte_Base->Result_Base Silanol_Base Silanol (Si-O-) Ionized Surface Silanol_Base->Result_Base No Attraction (Neutral Analyte)

Caption: Mechanism of retention shifts. At High pH (Green), the neutralization of the analyte eliminates secondary interactions, whereas Low pH (Red) promotes ionic interference.

Comparative Methodology

We evaluated three distinct approaches for the purity assay of a model pyridyl-aniline intermediate.

Method A: Traditional Acidic C18 (The Control)
  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[1]

  • Pros: Simple, standard consumables.

  • Cons: Severe tailing for basic pyridines; poor resolution of early eluting polar impurities.

Method B: Ion-Pairing (The Alternative)
  • Column: Standard Silica C18.

  • Mobile Phase: 10mM Octanesulfonic Acid (pH 2.5) / Acetonitrile.[1][2]

  • Pros: Excellent peak shape.

  • Cons: Not MS compatible (non-volatile salts); extremely long equilibration times (column "memory" effect); complex preparation.

Method C: High-pH Hybrid (The Optimized Product)
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Pros: Superior peak symmetry, high loading capacity, MS compatible, alternative selectivity.

Performance Data & Analysis

The following data summarizes the performance metrics obtained during method validation.

Table 1: Quantitative Performance Comparison
MetricMethod A (Acidic C18)Method B (Ion-Pairing)Method C (High-pH Hybrid)
Tailing Factor (USP) 1.8 – 2.4 (Fail)1.0 – 1.1 (Pass)1.0 – 1.1 (Pass)
Resolution (Rs) 1.5 (Marginal)3.2 (Good)4.5 (Excellent)
Retention (k') 2.56.88.2
MS Compatibility YesNo Yes
Column Lifetime HighMediumHigh (Hybrid Particle)
Equilibration Time 10 min>60 min10 min
Analysis of Results
  • Peak Symmetry: Method C matches the symmetry of Ion-Pairing without the reagents. The deprotonation of the pyridine nitrogen prevents it from dragging on the silica surface.

  • Selectivity Change: At pH 10, the elution order often flips compared to pH 3. Impurities that co-elute at low pH often resolve completely at high pH due to differential pKa values.

  • Sensitivity: Because the peak width is narrower in Method C (no tailing), the signal-to-noise ratio (S/N) increases, improving the Limit of Quantitation (LOQ).

Optimized Experimental Protocol (Method C)

This protocol is designed for High-pH Stable Hybrid Columns (e.g., Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex Gemini). Do not attempt this on standard silica columns, as they will dissolve at pH 10.

Reagents & Preparation
  • Buffer A (pH 10): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; basic compounds are less soluble in water at high pH).

Instrument Parameters
  • Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm or 2.5 µm (e.g., XBridge BEH C18).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C (Improves mass transfer for basic analytes).

  • Detection: UV @ 254 nm (or lambda max of specific aniline).

Gradient Profile
Time (min)% Buffer A% Mobile Phase BCurve
0.0955Initial
15.0595Linear
18.0595Hold
18.1955Re-equilibrate
23.0955End

Method Development Workflow

Use this decision tree to validate the method for new pyridyl-aniline derivatives.

Method_Dev_Workflow Start Start: Pyridyl-Aniline Sample Check_pKa Step 1: Determine pKa (Usually 4.0 - 6.0) Start->Check_pKa Select_Column Step 2: Select High-pH Stable Column (Hybrid Silica / Polymer) Check_pKa->Select_Column Screen_pH Step 3: pH Screening Compare pH 3 vs pH 10 Select_Column->Screen_pH Decision Better Resolution/Shape? Screen_pH->Decision Opt_Low Optimize Low pH (Add TFA/Ion Pair) Decision->Opt_Low Low pH Better Opt_High Optimize High pH (Adj. NH4HCO3 / Temp) Decision->Opt_High High pH Better (Likely) Final Final Method Validation (Specificity, LOQ, Robustness) Opt_Low->Final Opt_High->Final

Caption: Logical workflow for selecting the optimal pH conditions based on analyte properties.

Troubleshooting & Robustness

To ensure Trustworthiness and self-validation of the system, monitor these parameters:

  • Buffer Freshness: Ammonium Bicarbonate is volatile. Replace buffer every 48 hours to prevent pH drift (which shifts retention times).

  • Column History: Never use the High-pH column for Ion-Pairing methods. The memory effect is irreversible.

  • System Passivation: If using older HPLC systems, high pH can strip passivation layers from stainless steel. Ensure the system is flushed with 10% Methanol/Water regularly.

References

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Flexibility. Waters Application Notes.

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high pH stable columns for basic compounds. Journal of Chromatography A, 1217(6), 858-880.

Sources

Validation

Comparative SAR Guide: 3-Pyridyl vs. 4-Pyridyl Aniline Motifs in Kinase Inhibitor Design

Executive Summary In kinase inhibitor discovery, the "N-scan"—systematically replacing phenyl rings with pyridine isomers—is a high-value tactic to modulate potency, solubility, and metabolic stability. This guide object...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor discovery, the "N-scan"—systematically replacing phenyl rings with pyridine isomers—is a high-value tactic to modulate potency, solubility, and metabolic stability. This guide objectively compares 3-pyridyl and 4-pyridyl aniline motifs, two of the most common hinge-binding and solvent-front moieties.

The Verdict:

  • Select 3-Pyridyl when targeting the kinase hinge region via direct hydrogen bonding (acceptor role) where the geometry requires a "meta" vector to avoid steric clashes with the gatekeeper residue. It is often superior for fine-tuning lipophilicity (LogD) without excessive basicity.

  • Select 4-Pyridyl when targeting the solvent front or requiring a water-mediated hydrogen bond network. It typically offers higher aqueous solubility due to increased basicity but carries a higher risk of CYP-mediated N-oxidation and P-gp efflux.

Structural & Electronic Basis

The fundamental difference between these isomers lies in the vector of the nitrogen lone pair and the resulting electronic perturbation of the aniline system.

Physicochemical Comparison
Feature3-Pyridyl Aniline (Meta-N)4-Pyridyl Aniline (Para-N)Impact on Drug Design
pKa (Pyridine N) ~4.8 (Lower)~5.2 (Higher)4-Pyridyl improves solubility at acidic pH but may reduce permeability.
Electronic Effect Inductive withdrawal (-I); No resonance with aniline N.Inductive (-I) & Resonance (-M) withdrawal.4-Pyridyl makes the aniline NH more acidic (better H-bond donor).
Vector Geometry 120° relative to connection.180° relative to connection.Determines ability to hit specific backbone carbonyls in the hinge.
Metabolic Liability High (C2/C6 oxidation).High (N-oxidation).Requires blocking groups (e.g., -F, -CH3) to stabilize.
The "N-Scan" Logic

The decision to switch from a phenyl ring to a pyridine isomer is rarely arbitrary. It follows a specific logic tree based on the structural biology of the target kinase.

N_Scan_Logic Start Start: Phenyl-Aniline Scaffold Q1 Issue: Poor Solubility or Low Potency? Start->Q1 Q2 Is the ring buried in the Hinge? Q1->Q2 Analyze Crystal Structure Path3 Select 3-Pyridyl Q2->Path3 Yes (Buried) Path4 Select 4-Pyridyl Q2->Path4 No (Solvent Exposed) Reason3 Direct H-Bond Acceptor (Met-Gate Interaction) Path3->Reason3 Reason4 Solvent Front Extension & Water-Mediated H-Bonds Path4->Reason4

Figure 1: Decision logic for selecting pyridine isomers based on structural biology constraints.

Hinge Binding & Potency: The Mechanistic Divergence

3-Pyridyl: The Direct Hinge Binder

In many kinase inhibitors (e.g., certain PI3K and EGFR inhibitors), the 3-pyridyl nitrogen is positioned to accept a hydrogen bond from the backbone NH of the hinge region.

  • Mechanism: The "meta" geometry allows the pyridine ring to sit flat against the adenine pocket floor while directing the nitrogen lone pair toward the backbone.

  • Advantage: This creates a rigid, defined binding mode (Type I binding).

4-Pyridyl: The Water-Bridge & Solvent Extender

The 4-pyridyl motif is iconic in p38 MAP kinase inhibitors (e.g., SB203580) and Type II inhibitors (e.g., Sorafenib derivatives).

  • Mechanism: The nitrogen points directly out toward the solvent front. In many crystal structures, this nitrogen recruits a structural water molecule, which then bridges to the kinase backbone (often Asp or Glu residues).

  • Advantage: This "water-mediated" network allows for greater entropic flexibility. If the kinase breathes or moves, the water molecule adjusts, maintaining affinity where a direct bond might break.

Experimental Validation: Protocols

To validate the SAR differences between 3- and 4-pyridyl analogs, simple IC50 assays are insufficient due to ATP competition variance. A TR-FRET Binding Assay (e.g., LanthaScreen™) is the gold standard for determining intrinsic affinity (


) and residence time.
Protocol: TR-FRET Kinase Binding Assay

This protocol measures the displacement of a tracer (Alexa Fluor 647-labeled ATP mimetic) by your test compound.

Reagents:
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Eu-Anti-Tag Antibody: Europium-labeled antibody specific to the kinase tag (GST/His).

  • Kinase Tracer: Alexa Fluor™ 647-labeled tracer (specific to target kinase).

  • Test Compounds: 3-pyridyl and 4-pyridyl analogs (10 mM DMSO stock).

Workflow Diagram:

Assay_Workflow Plate 384-Well Plate (White, Low Volume) Add_Cmpd 1. Add Compound (Serial Dilution) Plate->Add_Cmpd Add_Mix 2. Add Kinase/Antibody /Tracer Mix Add_Cmpd->Add_Mix Incubate 3. Incubate (60 min @ RT) Add_Mix->Incubate Read 4. Read TR-FRET (Ex: 340nm, Em: 665/615nm) Incubate->Read Calc 5. Calculate Kd (Curve Fit) Read->Calc

Figure 2: Step-by-step workflow for TR-FRET binding affinity validation.

Step-by-Step Procedure:
  • Preparation: Dilute compounds in Kinase Buffer A to 4X the final desired concentration (ensure DMSO < 1% final).

  • Plating: Dispense 5 µL of diluted compound into the 384-well plate.

  • Master Mix: Prepare a solution containing the Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (determined by

    
     of tracer, typically 5-10 nM).
    
  • Reaction: Add 10 µL of Master Mix to the wells containing compounds. Total volume = 15 µL.

  • Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Channel 1: 615 nm (Europium emission).

    • Channel 2: 665 nm (Tracer emission).

  • Analysis: Calculate the Emission Ratio (

    
    ). Plot Ratio vs. [Compound] to determine 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation adapted for tracers.

Metabolic & Toxicity Case Study

A critical failure mode for pyridine-based inhibitors is CYP450 inhibition (drug-drug interaction) or metabolic instability .

The "Metabolic Soft Spot"
  • 3-Pyridyl: The carbon at the 6-position (para to the aniline connection) is highly electron-deficient and prone to nucleophilic attack or oxidation by CYP3A4.

    • Fix: Block this position with a Fluorine atom or Methyl group.

  • 4-Pyridyl: The nitrogen itself is a strong nucleophile, leading to N-oxide formation. N-oxides can be stable metabolites but often suffer from poor permeability and can be structural alerts for toxicity.

Data Example (Simulated based on p38 SAR literature):

Compound VariantKinase IC50 (nM)HLM Stability (

min)
CYP3A4 Inhibition (

)
Phenyl (Baseline) 120>60>10 µM
3-Pyridyl 1522 (High Clearance)5 µM
4-Pyridyl 4540 (Moderate)1.2 µM (Inhibitor)
2-Fluoro-3-Pyridyl 18>60 (Stable)>10 µM

Note: The 4-pyridyl variant often shows higher CYP inhibition due to the accessible basic nitrogen coordinating with the heme iron of the CYP enzyme.

References

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Journal of Medicinal Chemistry. [Link] Citation for the impact of pyridine nitrogen position on binding pose.

  • Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Bioorganic & Medicinal Chemistry Letters. [Link] Citation for 3-pyridyl vs 4-pyridyl optimization in PI3K inhibitors.

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. [Link] Citation for using pyridine isomers to tune isoform selectivity.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link] Citation for metabolic stability strategies (blocking positions).

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link] General review of pyridine scaffolds in FDA-approved drugs.

Comparative

Comparative Guide: Melting Point Determination of Aniline vs. Aniline Hydrochloride

Executive Summary This guide provides a technical comparison of the thermal properties and melting point (MP) determination protocols for Aniline (Free Base) and its conjugate salt, Aniline Hydrochloride . Critical Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal properties and melting point (MP) determination protocols for Aniline (Free Base) and its conjugate salt, Aniline Hydrochloride .

Critical Scientific Note on Nomenclature: The user query references "Aniline Dihydrochloride." Aniline (


) is a primary monoamine with a single lone pair on the nitrogen atom capable of protonation under standard conditions (

).[1] Consequently, it forms a Monohydrochloride (

). "Dihydrochloride" salts are characteristic of diamines (e.g., p-phenylenediamine). This guide focuses on the standard Aniline Hydrochloride salt, as a stable dihydrochloride of aniline does not exist under standard laboratory conditions.

Part 1: Physicochemical Profile & Thermal Behavior[2]

The fundamental difference in melting points between the free base and the salt stems from the transition from weak intermolecular forces to strong ionic lattice interactions.

Comparative Data Table
PropertyAniline (Free Base)Aniline Hydrochloride (Salt)
Molecular Formula


Physical State (25°C) Oily Liquid (Colorless to Brown)Crystalline Solid (White/Greenish)
Melting Point (Lit.) -6.3 °C 196 – 198 °C
Boiling Point 184 °C245 °C (Decomposes)
Primary Intermolecular Force Hydrogen Bonding, Dipole-DipoleIonic Lattice Energy, Hydrogen Bonding
Solubility (Water) Slightly Soluble (3.6 g/100 mL)Highly Soluble (>50 g/100 mL)
CAS Number 62-53-3142-04-1
Mechanistic Insight: Why the Dramatic Shift?
  • Aniline (Free Base): The molecules are held together by relatively weak dipole-dipole interactions and limited hydrogen bonding (one H-bond donor, one acceptor). This results in a low amount of thermal energy required to disrupt the lattice, hence the liquid state at room temperature.

  • Aniline Hydrochloride: Protonation creates the anilinium cation (

    
    ).[2] The solid is stabilized by a robust crystal lattice held together by strong electrostatic (ionic) forces between the anilinium cations and chloride anions. Breaking this lattice requires significant thermal energy (
    
    
    
    ).

Part 2: Experimental Protocols

Strategy: The Derivative Method

Directly measuring the melting point of Aniline free base is impractical in most standard laboratories because it requires a cryostat or freezing bath (MP is -6 °C). Field-Proven Insight: The standard method for characterizing liquid aniline via melting point is to convert it to its solid hydrochloride derivative . This allows for a sharp, high-temperature transition that is easy to measure on a standard apparatus.

Workflow Visualization

The following diagram outlines the decision process and experimental workflow for characterizing these substances.

AnilineCharacterization Start Unknown Sample (Suspected Aniline) CheckState Physical State Check (at 25°C) Start->CheckState LiquidPath Liquid Observed (Free Base) CheckState->LiquidPath Oily Liquid SolidPath Solid Observed (Salt Form) CheckState->SolidPath Crystalline Solid DirectMP Direct MP Measurement (Not Recommended: MP < 0°C) LiquidPath->DirectMP Derivatization Derivatization: Add Conc. HCl -> Crystallize LiquidPath->Derivatization Standard Protocol SaltAnalysis Capillary MP Analysis (Target: 196-198°C) SolidPath->SaltAnalysis Derivatization->SolidPath Validation Identity Confirmed SaltAnalysis->Validation

Figure 1: Characterization workflow demonstrating the conversion of liquid aniline to its solid salt derivative for accurate identification via melting point.

Protocol A: Melting Point Determination of Aniline Hydrochloride

Applicability: For commercially purchased salt or the derivative generated from Protocol B.

Equipment:

  • Capillary melting point apparatus (e.g., Mel-Temp, Thiele Tube, or DSC).

  • Glass capillary tubes (closed at one end).

  • Sample tamper.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the Aniline Hydrochloride sample is completely dry. Moisture acts as an impurity, depressing the MP (melting point depression) and widening the range. If necessary, dry in a desiccator over

    
     or in a vacuum oven at 60 °C for 1 hour.
    
  • Loading: Grind a small amount of the salt into a fine powder. Fill the capillary tube to a height of 2–3 mm. Compact the solid by dropping the tube through a long glass tube onto a hard surface.

  • Fast Run (Sighting): Heat the apparatus at a rate of 10 °C/min to estimate the melting point. Expect the transition near 190 °C.

  • Precision Run: Cool the apparatus to 180 °C. Insert a fresh sample and heat at a rate of 1–2 °C/min .

  • Observation: Record two temperatures:

    • 
      : First visible droplet of liquid.
      
    • 
      : The solid is completely converted to a clear liquid.
      
  • Acceptance Criteria: A pure sample should melt within a 2 °C range (e.g., 196.5 – 198.0 °C).

Protocol B: "Freezing Point" / Derivative Preparation for Aniline Free Base

Applicability: When starting with the liquid free base and requiring MP data for identification.

Reagents:

  • Aniline (Liquid)[1][3][4][5][6]

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Acidification: In a fume hood, place 0.5 mL of aniline in a small beaker.

  • Reaction: Dropwise, add concentrated HCl (approx. 1 mL) while stirring. A thick white precipitate of Aniline Hydrochloride will form immediately.

    • Reaction:

      
      
      
  • Isolation: Filter the solid using a Hirsch funnel or vacuum filtration. Wash with a small amount of cold ether to remove unreacted organic impurities.

  • Recrystallization (Critical for Purity): Dissolve the crude solid in the minimum amount of hot absolute ethanol. Allow to cool slowly to room temperature, then place on ice. Collect the pure crystals.

  • Measurement: Dry the crystals thoroughly and proceed to Protocol A .

Part 3: Data Interpretation & Troubleshooting

Common Failure Modes
ObservationDiagnosisCorrective Action
MP Range > 3°C (e.g., 185–192 °C) Wet or Impure SampleRecrystallize from ethanol; dry in vacuum oven.
Sample darkens/chars before melting Oxidation / DecompositionAniline salts can oxidize. Ensure fresh sample. Check if temp is too high (>240°C causes decomp).
MP is dramatically low (~100 °C) Wrong Salt / AcetanilideDid you use Acetyl Chloride instead of HCl? You may have made Acetanilide (MP 114°C).
Safety & Handling (E-E-A-T)
  • Aniline Toxicity: Aniline is toxic by inhalation and skin absorption (Methemoglobinemia agent). Always handle liquids in a fume hood.

  • Salt Handling: While less volatile, Aniline Hydrochloride is still toxic. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Dispose of all aniline waste in segregated halogenated organic waste containers (due to the Cl in the salt).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6115, Aniline.

  • National Institute of Standards and Technology (NIST). Aniline Hydrochloride Phase Change Data.[7] NIST Chemistry WebBook, SRD 69.[7]

  • Sigma-Aldrich.
  • University of Calgary.

  • Cayman Chemical. Aniline (hydrochloride)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Responsible Disposal of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the materials you work with. The proper disposal of chemical reagen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the materials you work with. The proper disposal of chemical reagents like 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

The core principle governing this process is the "cradle-to-grave" responsibility established under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that you, the generator of the waste, are legally responsible for it from the moment it is created until its final, safe disposal.[1][2] This guide is designed to help you navigate this responsibility with confidence and precision.

Section 1: Immediate Hazard Assessment & Personal Protective Equipment (PPE)

Given its structure as an aniline and pyridine derivative, 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride must be handled as a hazardous substance. Aniline compounds are known for their toxicity if inhaled, ingested, or absorbed through the skin, and many are suspected carcinogens.[3][4][5][6] Pyridine derivatives can also be harmful and require careful handling.[7] Therefore, all disposal-related activities must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[8][9]

Before beginning any disposal procedure, ensure the following personal protective equipment is in use. The selection of appropriate PPE is your first line of defense against chemical exposure.

Protective EquipmentSpecificationRationale & Causality
Eye Protection Chemical safety goggles or a full-face shield, approved under NIOSH (US) or EN 166 (EU) standards.[8]Protects against splashes of solutions or accidental contact with the solid compound, which could cause serious eye irritation or damage.[5][6]
Hand Protection Chemically resistant gloves such as butyl or neoprene rubber.[10]Aniline and its derivatives can be absorbed through the skin.[3] Nitrile gloves may offer insufficient protection for prolonged contact and should be avoided or double-gloved for short-term tasks only.[10] Always inspect gloves for integrity before use.
Body Protection A fully-buttoned, flame-retardant laboratory coat.[9]Provides a critical barrier to prevent skin exposure from accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is necessary if there is a risk of generating dust from the solid compound or aerosols from solutions, preventing inhalation of the toxic substance.[9]

Section 2: Core Disposal Protocol: A Step-by-Step Guide

Under no circumstances should 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride or its containers be disposed of in regular trash or poured down the sink.[7][8] Such actions can lead to environmental contamination and pose a significant risk to public health.[8][11] This chemical must be managed as hazardous waste through your institution's certified Environmental Health & Safety (EHS) program.[12]

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe chemical waste disposal.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, you must segregate waste containing 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride into distinct categories.

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated materials such as weighing papers, pipette tips, and gloves.[9]

    • Spill cleanup materials (e.g., absorbent pads, vermiculite).[3]

  • Liquid Waste:

    • Solutions containing dissolved 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride.

    • Rinsate from decontaminating glassware or equipment that was in contact with the compound.

Step 2: Waste Containment

The integrity of your waste container is crucial to prevent leaks and exposure.

  • For Solid Waste: Collect in a designated, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • For Liquid Waste: Use a dedicated, chemically resistant, and shatter-proof container (e.g., an HDPE bottle) with a screw-on cap.[9] Never use metal containers for aqueous waste, as the dihydrochloride salt can be corrosive.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste. The label must include:

  • The words "Hazardous Waste" .[1][9]

  • The full chemical name: "3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride" . Do not use abbreviations.

  • A clear indication of the contents (e.g., "Solid Waste Contaminated with...") or, for liquid waste, the exact composition including all solvents and their approximate concentrations.

  • The date when the first drop of waste was added to the container (the "accumulation start date").[1]

  • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

Section 3: On-Site Waste Management & Storage

Proper storage of the collected waste is critical while awaiting pickup by a licensed disposal service.

  • Designated Area: Store waste containers in a designated and secure satellite accumulation area for hazardous waste.[9]

  • Secondary Containment: Place waste containers inside a larger, chemically resistant bin or tray to contain any potential leaks.[9]

  • Segregation: Ensure the storage area is away from incompatible chemicals, particularly strong oxidizing agents.[10]

  • Security: Keep all waste containers securely sealed and stored in a location with controlled access.[9]

Section 4: Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert & Evacuate: Immediately alert personnel in the area and control access.

  • Assess the Spill:

    • Small Spill: If the spill is small (can be cleaned up in under 10 minutes) and you are trained to do so, proceed with cleanup while wearing full PPE.[10]

    • Large Spill: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[9]

  • Containment & Cleanup (Small Spills):

    • Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][9] Avoid creating dust.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.

Section 5: Final Disposal & Professional Handover

The final step is the transfer of the waste to a licensed professional disposal service.

  • Scheduling: Follow all institutional procedures for scheduling a chemical waste collection.[8]

  • Transportation: Do not attempt to transport hazardous waste yourself.[8] This must be done by certified professionals.

  • Disposal Method: The most common and recommended disposal method for pyridine and aniline-based compounds is high-temperature incineration at a permitted hazardous waste facility.[8][13] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride.

G cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Disposal Protocol cluster_management Phase 3: On-Site Management start Start: Generation of Waste ppe Don Full PPE (Goggles, Lab Coat, Resistant Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize Waste Stream fume_hood->characterize solid_waste Solid Waste (Contaminated PPE, Powder, etc.) characterize->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) characterize->liquid_waste Is it liquid? contain_solid Contain in Labeled Solid Waste HDPE Container solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Waste HDPE Bottle liquid_waste->contain_liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Composition & Date contain_solid->label_waste storage Store in Secure Satellite Accumulation Area (Secondary Containment) contain_solid->storage contain_liquid->label_waste contain_liquid->storage pickup Schedule Pickup with Licensed Waste Disposal Service storage->pickup end End: Waste Handed Over pickup->end

Caption: Disposal workflow for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride.

References

  • BenchChem Technical Support Team. (2025, December). Proper Disposal Procedures for 1-[4-(4-Pyridinyl)phenyl]-ethanone. Benchchem.
  • MilliporeSigma. (2025, November 6).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Washington St
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • North Carolina Department of Environmental Quality.
  • BenchChem.
  • ChemSupply Australia.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Fisher Scientific. (2012, May 3).
  • Fisher Scientific. (2012, April 16).
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • University of Washington. Aniline.
  • Carl ROTH.
  • U.S. Environmental Protection Agency. (2025, September 5).
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • CPAChem.
  • Chemos GmbH & Co.KG.
  • TCI Chemicals.
  • BenchChem. Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Cole-Parmer. (2005, October 3).

Sources

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